Urapidil-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H29N5O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i11D2,12D2 |
InChI Key |
ICMGLRUYEQNHPF-AREBVXNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Urapidil-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Urapidil-d4, a deuterated analog of the antihypertensive agent Urapidil (B1196414). It is primarily intended for professionals in the fields of pharmacology, analytical chemistry, and drug development who utilize stable isotope-labeled compounds in their research. This document covers the core characteristics of this compound, its principal application as an internal standard in quantitative bioanalysis, and the pharmacological context of its non-labeled counterpart, Urapidil.
Introduction to this compound
This compound is a synthetic, stable isotope-labeled form of Urapidil, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Urapidil but with virtually identical chemical and pharmacological properties. The key distinction lies in its mass, which allows it to be differentiated from the unlabeled drug by mass spectrometry.
The primary and critical use of this compound in a research setting is as an internal standard (IS) for the quantification of Urapidil in biological matrices such as plasma and serum.[1] Its structural and chemical similarity to Urapidil ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization efficiency in mass spectrometry allow for precise and accurate quantification of Urapidil, correcting for variations in sample processing and instrument response.
Physicochemical Properties
The fundamental properties of this compound are presented below.
| Property | Value | Reference |
| Chemical Name | 6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-d4-pyrimidine-2,4(1H,3H)-dione | N/A |
| Molecular Formula | C₂₀H₂₅D₄N₅O₃ | N/A |
| Molecular Weight | 391.5 g/mol | N/A |
| Parent Drug | Urapidil | N/A |
| Primary Application | Internal Standard for Bioanalytical Methods | [1] |
Pharmacodynamics of Urapidil (and this compound)
As a deuterated analog, this compound is presumed to have the same pharmacological targets as Urapidil. Urapidil exerts its antihypertensive effects through a dual mechanism of action.[2][3] It acts as a selective antagonist at peripheral α1-adrenergic receptors and as an agonist at central serotonin (B10506) 5-HT1A receptors.[4][5][6][7]
The antagonism of α1-adrenoceptors on vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[2][3] The agonistic activity at central 5-HT1A receptors contributes to a decrease in sympathetic outflow from the central nervous system, further aiding in blood pressure reduction.[2][5][7] This dual action allows for effective blood pressure control with a reduced likelihood of reflex tachycardia.
Binding Affinity and Potency
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Urapidil for its primary molecular targets. This data is crucial for understanding the drug's potency and selectivity.
| Receptor | Ligand | Ki (nM) | Species | Tissue | Reference |
| α1A-Adrenoceptor | [³H]5-methyl-urapidil | 0.89 | Rat | Brain Cortex | [8] |
| 5-HT1A Receptor | [³H]5-methyl-urapidil | 0.84 | Rat | Brain Membranes | [8] |
| Target | Assay | IC50 | Reference |
| 5-HT1A Receptor | ³H-8-OH-DPAT Binding | 4 x 10⁻⁹ mol/l to 4 x 10⁻⁷ mol/l | [4] |
| α1-Adrenoceptor | ³H-Prazosin Binding | 5 x 10⁻⁸ mol/l to 8 x 10⁻⁷ mol/l | [4] |
Experimental Protocols: Quantification of Urapidil using this compound
This compound is instrumental in pharmacokinetic studies where accurate measurement of Urapidil concentrations in biological fluids is required. Below is a representative experimental protocol for the quantification of Urapidil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 50 µL of a this compound internal standard working solution (e.g., 250 ng/mL in methanol).[9]
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Strata-X 33µm Polymeric Reversed Phase).[9]
-
Wash the cartridge with 1.0 mL of deionized water followed by 1.0 mL of 5% methanol (B129727).[9]
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition | Reference |
| LC System | Waters UPLC | [9] |
| Column | Capcell Pak C18 MGIII (2.0 x 150 mm, 5 µm) | [10] |
| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid and acetonitrile | [10] |
| Flow Rate | Isocratic or Gradient (specifics vary by method) | [11] |
| Injection Volume | 5-10 µL | N/A |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | N/A |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [11] |
| MRM Transition (Urapidil) | m/z 388 → 205 | [11] |
| MRM Transition (Internal Standard) | Varies depending on specific IS used | [11] |
Visualizations
Signaling Pathway of Urapidil
Caption: Dual mechanism of Urapidil action.
Experimental Workflow for Urapidil Quantification
Caption: Bioanalytical workflow for Urapidil.
References
- 1. Pharmacokinetics and pharmacodynamics of urapidil in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of urapidil with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Urapidil-d4: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Urapidil-d4. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this stable isotope-labeled derivative of the antihypertensive drug, Urapidil.
Chemical Structure and Properties
This compound is the deuterium-labeled version of Urapidil, a sympatholytic antihypertensive agent. The deuterium (B1214612) labeling provides a valuable tool for various research applications, particularly in pharmacokinetic studies where it is used as an internal standard for mass spectrometry-based quantification of Urapidil.
Chemical Structure:
The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium atoms on the piperazine (B1678402) ring of the Urapidil molecule.
IUPAC Name: 6-((3-(4-(2-methoxyphenyl)piperazin-1-yl-2,2,6,6-d4)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H25D4N5O3 | [1][3][4] |
| Molecular Weight | 391.50 g/mol | [1][2][5] |
| CAS Number | 1795122-12-1 | [1][2] |
| Appearance | White to off-white solid | |
| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [1] |
Pharmacological Properties and Mechanism of Action
As a stable isotope-labeled analog, this compound is expected to exhibit the same pharmacological profile as Urapidil. Urapidil exerts its antihypertensive effects through a dual mechanism of action, involving both central and peripheral pathways.[6]
-
Peripheral α1-Adrenergic Receptor Antagonism: Urapidil blocks α1-adrenergic receptors on vascular smooth muscle cells.[6] This inhibition prevents catecholamine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[6]
-
Central 5-HT1A Receptor Agonism: Urapidil acts as an agonist at serotonin (B10506) 5-HT1A receptors in the brainstem.[6] Activation of these receptors leads to a decrease in sympathetic outflow from the central nervous system, further contributing to the reduction in blood pressure.[6] This central action also helps to prevent the reflex tachycardia that can be associated with peripheral vasodilation.
The dual mechanism of action provides effective blood pressure control with a lower incidence of reflex tachycardia compared to other α1-blockers.[7]
Experimental Protocols
Synthesis of this compound
Proposed Adapted Synthesis Workflow:
The synthesis of this compound would likely follow a similar pathway, substituting 1-(2-methoxyphenyl)piperazine (B120316) with its deuterated analog, 1-(2-methoxyphenyl)piperazine-d4. The final step of the synthesis is outlined below.
An improved synthesis of Urapidil reports using an inverse phase-transfer catalyst, such as β-Cyclodextrin, in an aqueous medium at 95°C, resulting in high yields and purity.[8] Purification can be achieved through methods like anti-solvent precipitation.[8] The final product's structure would be confirmed using techniques such as 1H-NMR, mass spectrometry, and elemental analysis.[8]
Analytical Characterization
This compound is primarily used as an internal standard in the quantitative analysis of Urapidil in biological matrices. A validated UPLC-MS/MS method for this purpose has been described.
Table 2: UPLC-MS/MS Method for Quantification of Urapidil using this compound
| Parameter | Description |
| Instrumentation | Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS) |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Urapidil) | m/z 388.3 → 205.2 |
| MRM Transition (this compound) | m/z 392.3 → 205.2 |
| Sample Preparation | Protein precipitation or liquid-liquid extraction from plasma samples |
This method demonstrates good linearity, precision, and accuracy for the quantification of Urapidil in human plasma.
Signaling Pathways
The antihypertensive effect of Urapidil is mediated through its interaction with the α1-adrenergic and 5-HT1A receptor signaling pathways.
Conclusion
This compound is a critical analytical tool for the accurate quantification of Urapidil in biological samples. Its chemical and pharmacological properties are analogous to its non-deuterated parent compound. The information and protocols provided in this guide are intended to support researchers in their studies involving Urapidil and its deuterated analog. While a specific synthesis protocol for this compound is not detailed, the provided information on the synthesis of Urapidil offers a strong basis for its preparation. The analytical methods and understanding of its mechanism of action are well-established, enabling its effective use in a research setting.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Improvement of the Synthesis of Urapidil | Semantic Scholar [semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 7. Urapidil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Urapidil-d4
This technical guide provides a comprehensive overview of the synthesis and characterization of Urapidil-d4, a deuterated analog of the antihypertensive drug Urapidil. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a valuable tool in pharmacokinetic studies and as an internal standard for analytical purposes.
Physicochemical Properties and Characterization Data
This compound shares similar physicochemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the incorporation of four deuterium (B1214612) atoms. The most common positions for deuteration are on the piperazine (B1678402) ring, as this can minimize kinetic isotope effects on the metabolic pathways of the drug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-((3-(4-(2-Methoxyphenyl)piperazin-1-yl-2,2,6,6-d4)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |
| CAS Number | 1795122-12-1 | [1] |
| Molecular Formula | C₂₀H₂₅D₄N₅O₃ | [1][2] |
| Molecular Weight | 391.50 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity (by HPLC) | >95% to >98% | [1][4] |
| Storage Conditions | -20°C for long-term storage | [3][4] |
Table 2: Mass Spectrometry Data for Urapidil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analytical Method |
| Urapidil | 388 | 205 | LC-MS/MS |
| This compound | 392 | 205 | LC-MS/MS |
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established methods for the synthesis of Urapidil.[5][6] The general strategy involves the coupling of two key intermediates: a deuterated 1-(2-methoxyphenyl)piperazine (B120316) and 6-[(3-chloropropyl)amino]-1,3-dimethyluracil.
Proposed Synthesis Workflow
The following diagram illustrates a plausible synthetic route for this compound. This proposed pathway is based on the known synthesis of Urapidil and general principles of organic synthesis for introducing deuterium labels.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sussex-research.com [sussex-research.com]
- 5. Improvement of the Synthesis of Urapidil | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Certificate of Analysis for Urapidil-d4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Urapidil-d4, a deuterium-labeled internal standard crucial for pharmacokinetic and metabolic studies. It details the analytical tests performed to ensure the identity, purity, and quality of the standard, outlines the experimental protocols, and provides the biological context of Urapidil's mechanism of action and metabolism.
Introduction to this compound
Urapidil (B1196414) is an antihypertensive drug that acts as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] this compound is a stable isotope-labeled version of Urapidil, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS), as it is chemically identical to Urapidil but distinguishable by its higher mass.[4][5] A Certificate of Analysis is a critical quality assurance document that certifies that the reference standard meets its predetermined specifications.
Deconstructing the Certificate of Analysis
A CoA for this compound provides a summary of the quality control tests performed on a specific batch. Key components are explained below.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data found on a CoA for this compound.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Product Name | This compound |
| Molecular Formula | C₂₀H₂₅D₄N₅O₃ |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1794979-63-7 (HCl Salt) |
| Appearance | White to Off-White Solid |
Data sourced from typical supplier specifications.[6][7]
Table 2: Quality and Purity Analysis
| Analytical Test | Method | Result |
| Chemical Purity | HPLC | >95% |
| Isotopic Enrichment | Mass Spectrometry | >95% (d4) |
| Identity Confirmation | Mass Spectrometry | Conforms to structure |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Data represents common specifications for high-quality reference standards.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and verification of results. The following sections describe the standard protocols for the key experiments cited in the CoA.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique used to assess the chemical purity of active pharmaceutical ingredients (APIs) and reference standards by separating the main compound from any impurities.[8][9]
-
Principle: The this compound sample is dissolved and injected into a column with a stationary phase. A mobile phase is pumped through the column, and components separate based on their affinity for the two phases. A detector measures the components as they elute.
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Urapidil's chromophore allows for UV detection, typically around 270 nm.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable diluent (e.g., mobile phase).
-
The solution is injected into the HPLC system.
-
The resulting chromatogram is recorded. Purity is calculated by the area percentage method, where the area of the main this compound peak is expressed as a percentage of the total area of all observed peaks.
-
Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
MS is a powerful analytical technique used to confirm the molecular weight and structure of a compound and to determine the extent of isotopic labeling.[5][10]
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound. For this compound, the molecular ion peak will be 4 mass units higher than that of unlabeled Urapidil.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Procedure:
-
A dilute solution of this compound is infused directly or via an LC system into the mass spectrometer.
-
A full scan mass spectrum is acquired.
-
Identity Confirmation: The observed m/z of the molecular ion ([M+H]⁺) is compared to the theoretical m/z for C₂₀H₂₅D₄N₅O₃.
-
Isotopic Enrichment: The relative intensities of the mass peaks corresponding to the d0, d1, d2, d3, and d4 species are measured. The isotopic enrichment is the percentage of the d4 species relative to all other isotopic variants.
-
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Residual solvents are organic volatile chemicals used in the synthesis of drug substances that are not completely removed by purification.[11][12] GC-HS is the standard method for their analysis as per ICH Q3C guidelines.[13]
-
Principle: The this compound sample is placed in a sealed vial and heated. Volatile residual solvents partition into the gas phase (headspace) above the sample. A sample of this headspace gas is then injected into a gas chromatograph for separation and quantification.[11][12]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.
-
Column: A column with a stationary phase suitable for separating common organic solvents, such as a DB-624.[12]
-
Carrier Gas: Helium or Nitrogen.
-
Procedure:
-
A precisely weighed sample of this compound is placed in a headspace vial with a high-boiling point solvent (e.g., DMSO).[14]
-
The vial is sealed and heated to a specific temperature (e.g., 80°C) for a set time to allow for equilibration.[11]
-
The automated headspace sampler injects a portion of the vapor into the GC.
-
Solvents are identified by their retention time compared to known standards and quantified based on peak area.
-
Mandatory Visualizations: Pathways and Workflows
Mechanism of Action and Metabolism
Urapidil exerts its antihypertensive effects through a dual mechanism: it peripherally blocks α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation, and centrally acts as an agonist at 5-HT1A serotonin (B10506) receptors, which reduces sympathetic outflow.[1][15][16] The drug is extensively metabolized in the liver, primarily through para-hydroxylation of the phenyl ring, N-demethylation, and O-demethylation of the methoxy (B1213986) group.[17][18]
Caption: Urapidil's dual mechanism of action.
Caption: General experimental workflow for CoA generation.
Caption: Primary metabolic pathways of Urapidil.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. sussex-research.com [sussex-research.com]
- 8. mastelf.com [mastelf.com]
- 9. torontech.com [torontech.com]
- 10. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. almacgroup.com [almacgroup.com]
- 13. GC-HS Analysis: High-Purity Solvents for Residual Solvent Testing - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]
- 14. gcms.cz [gcms.cz]
- 15. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of Urapidil-d4
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Urapidil-d4
For researchers, scientists, and drug development professionals, a comprehensive understanding of the mass spectrometric behavior of isotopically labeled compounds is crucial for pharmacokinetic studies, bioanalytical method development, and metabolic profiling. This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of this compound, a deuterated analog of the antihypertensive drug Urapidil, commonly employed as an internal standard.
Urapidil: Mechanism of Action
Urapidil exerts its antihypertensive effects through a dual mechanism of action, targeting both central and peripheral pathways.[1] It acts as a selective antagonist of peripheral postsynaptic α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral resistance.[1][2][3] Concurrently, it stimulates central serotonin (B10506) 5-HT1A receptors, which contributes to a decrease in sympathetic outflow from the vasomotor center in the brainstem.[1][4] This central action also helps to modulate the baroreceptor reflex, preventing a reflex tachycardia that can occur with other vasodilators.[1]
Caption: Signaling pathway of Urapidil's dual mechanism of action.
Mass Spectrometry Fragmentation Pattern of this compound
This compound is frequently used as an internal standard for the quantification of Urapidil in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation of this compound in positive ion electrospray ionization (ESI+) is characterized by the formation of several key product ions. The precursor ion of this compound is observed at an m/z corresponding to the protonated molecule, [M+H]⁺.
Table 1: Key Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Precursor Ion ([M+H]⁺) | m/z 392.2 | Saxena et al., 2014 |
| Major Product Ion | m/z 209.1 | Saxena et al., 2014 |
| MRM Transition (Urapidil) | m/z 388 -> 205 | Nagras et al., 2011 |
The fragmentation pattern of this compound is analogous to that of unlabeled Urapidil, with a mass shift of +4 Da for the precursor ion and any fragments retaining the deuterated portion of the molecule. The primary fragmentation pathway involves the cleavage of the propylamino linker.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound by LC-MS/MS, based on published methods.
Sample Preparation: Solid-Phase Extraction
A solid-phase extraction (SPE) method is commonly employed for the extraction of Urapidil and this compound from plasma samples.
Caption: Experimental workflow for sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to the most abundant product ion.
Table 2: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| MRM Transition | m/z 392.2 -> 209.1 |
This technical guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. The provided data and protocols serve as a valuable resource for researchers in the development and validation of analytical methods for Urapidil. Experimental conditions should be optimized for the specific instrumentation and application.
References
- 1. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of peptides in MALDI in-source decay mediated by hydrogen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the core advantages, practical applications, and critical considerations for utilizing deuterium-labeled internal standards (IS), establishing why they are considered the gold standard in bioanalysis and drug development.
Core Principles: Mitigating Analytical Variability
Stable isotope-labeled (SIL) internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier, stable isotopes.[1] Deuterium-labeled compounds are a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1]
The fundamental principle is that a deuterium-labeled IS will mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection by the mass spectrometer.[1] By adding a known concentration of the IS to every sample, calibrator, and quality control sample at the earliest stage, it is possible to correct for a multitude of potential errors.[2]
Key Advantages:
-
Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte.[3] Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, enabling accurate normalization of the analyte's signal.[3][4]
-
Compensation for Sample Preparation Variability: Processes like protein precipitation, liquid-liquid extraction, and solid-phase extraction can result in incomplete and variable analyte recovery. A deuterated IS added before these steps effectively accounts for such losses.[3]
-
Correction for Instrumental Variability: The use of an IS mitigates the impact of instrumental fluctuations, such as variations in injection volume and detector response.[3]
The following diagram illustrates the logical workflow of how a deuterium-labeled internal standard corrects for analytical variability.
References
Rationale for Choosing d4 Labeling for Urapidil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rationale behind the selection of deuterium-labeled Urapidil (Urapidil-d4) as an internal standard in bioanalytical applications. The focus is on the analytical advantages conferred by isotopic labeling, supported by quantitative data and detailed experimental methodologies.
Introduction to Urapidil and the Need for a Robust Internal Standard
Urapidil is an antihypertensive drug with a dual mechanism of action: it acts as a selective α1-adrenergic receptor antagonist and a 5-HT1A receptor agonist.[1][2] This dual action leads to vasodilation and a reduction in sympathetic outflow, effectively lowering blood pressure. Accurate quantification of Urapidil in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Urapidil due to its high sensitivity and selectivity.[3] A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.
The Rationale for Deuterium (B1214612) Labeling
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[1] Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. The rationale for choosing d4-labeling for Urapidil is multifaceted:
-
Co-elution and Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to unlabeled Urapidil. This ensures that it co-elutes from the liquid chromatography column and behaves similarly during sample extraction and ionization. This co-elution is critical for effectively compensating for matrix-induced ionization suppression or enhancement.
-
Mass Differentiation for MS/MS Detection: The four-dalton mass difference between Urapidil and this compound allows for their distinct detection by the mass spectrometer without cross-talk. This ensures that the signal from the internal standard does not interfere with the signal from the analyte.
-
Minimal Isotopic Effect: The deuterium atoms are placed on the piperazine (B1678402) ring, a site not typically involved in the primary metabolic pathways of Urapidil (hydroxylation of the phenyl ring and O-demethylation). This placement minimizes the kinetic isotope effect, ensuring that the labeled and unlabeled compounds are metabolized at similar rates.
-
High Recovery: Studies have shown that the overall recoveries for both Urapidil and this compound from plasma are greater than 90%, indicating that the d4-labeled standard accurately tracks the analyte during sample preparation.[1]
Quantitative Data Supporting the Use of this compound
The following table summarizes key validation parameters from a UPLC-MS/MS method for the quantification of Urapidil in human plasma using this compound as an internal standard.[1]
| Parameter | Result |
| Linearity Range | 5–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-run Precision | Within 10% |
| Inter-run Precision | Within 10% |
| Intra-run Accuracy | Within 10% |
| Inter-run Accuracy | Within 10% |
| Overall Recovery (Urapidil) | > 90% |
| Overall Recovery (this compound) | > 90% |
| Stability | Stable in plasma matrix and aqueous media |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
-
Reaction of 1-(2-methoxyphenyl)piperazine (B120316) with a suitable protecting group.
-
Alkylation of the protected piperazine with 1-bromo-3-chloropropane.
-
Substitution of the chloro group with 6-amino-1,3-dimethyluracil.
-
Deprotection to yield Urapidil.
To synthesize this compound, piperazine-d8 would be used as the starting material in place of unlabeled piperazine.
Bioanalytical Method for Urapidil Quantification using LC-MS/MS
The following is a representative protocol for the quantification of Urapidil in human plasma.
4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pipette 100 µL of human plasma into a 1.5 mL polypropylene (B1209903) tube.
-
Add 50 µL of this compound internal standard working solution (e.g., 250 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Instrument | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Urapidil) | m/z 388.2 → 205.1 |
| MRM Transition (this compound) | m/z 392.2 → 205.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Signaling Pathways of Urapidil
Urapidil's dual mechanism of action involves two distinct signaling pathways.
α1-Adrenergic Receptor Antagonism
Urapidil blocks the α1-adrenergic receptor, which is a Gq-protein coupled receptor. This prevents the binding of norepinephrine (B1679862) and epinephrine, leading to vasodilation.
5-HT1A Receptor Agonism
Urapidil acts as an agonist at the 5-HT1A receptor, a Gi/o-protein coupled receptor. This leads to a decrease in cyclic AMP (cAMP) levels and a reduction in sympathetic outflow from the central nervous system.
Conclusion
The choice of this compound as an internal standard for the bioanalysis of Urapidil is well-supported by its physicochemical properties and performance in validated LC-MS/MS methods. Its ability to closely mimic the behavior of the unlabeled drug during sample processing and analysis ensures the accuracy and precision of quantitative data, which is paramount in drug development and clinical research. The detailed experimental protocols and an understanding of Urapidil's signaling pathways provide a solid foundation for researchers and scientists working with this compound.
References
Urapidil-d4 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Urapidil-d4 when used as an internal standard in bioanalytical assays. It delves into the pharmacological basis of Urapidil's action and the principles underpinning the use of stable isotope-labeled standards in quantitative mass spectrometry. This document is intended to be a core resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid in the development and validation of robust analytical methods.
The Dual Mechanism of Action of Urapidil
Urapidil is a sympatholytic antihypertensive agent that exerts its therapeutic effects through a unique dual mechanism of action, targeting both central and peripheral pathways involved in blood pressure regulation.[1]
-
Peripheral α1-Adrenergic Receptor Antagonism: Urapidil acts as a selective antagonist at postsynaptic α1-adrenergic receptors located on the smooth muscle cells of blood vessels.[1][2] The activation of these receptors by catecholamines, such as norepinephrine (B1679862), leads to vasoconstriction and a subsequent increase in blood pressure.[1] By blocking these receptors, Urapidil inhibits vasoconstriction, resulting in vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[1]
-
Central 5-HT1A Receptor Agonism: In addition to its peripheral effects, Urapidil also acts on the central nervous system.[1] It functions as an agonist at serotonin (B10506) 5-HT1A receptors, which are involved in the central regulation of blood pressure.[1][2] Activation of these receptors leads to a decrease in sympathetic outflow from the brainstem, reducing the release of norepinephrine and further contributing to the antihypertensive effect.[1] This central action also helps to modulate the baroreceptor reflex, preventing the reflex tachycardia (an increase in heart rate) that is often associated with other vasodilators.[1]
This dual mechanism of peripheral vasodilation and central sympathoinhibition makes Urapidil an effective and well-tolerated treatment for hypertension.[1]
This compound as an Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise measurements. The IS is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown study samples. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.
Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), ¹³C, ¹⁵N), are considered the gold standard in bioanalysis. This compound is a deuterated analog of Urapidil, making it an ideal internal standard for the quantification of Urapidil.
The core principle behind the effectiveness of a deuterated internal standard like this compound is its near-identical physicochemical properties to the unlabeled analyte, Urapidil. This similarity ensures that both compounds behave almost identically during:
-
Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Separation: Urapidil and this compound will co-elute or have very similar retention times in the liquid chromatography system.
-
Mass Spectrometric Ionization: Both compounds will experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.
While chemically almost identical, Urapidil and this compound are readily distinguishable by the mass spectrometer due to their mass difference. The quantification is therefore based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if the absolute peak areas fluctuate due to the aforementioned variations, leading to highly reliable and reproducible results.
References
A Technical Guide to High-Purity Urapidil-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Urapidil-d4, a deuterated analog of the antihypertensive agent Urapidil (B1196414). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields. It covers the commercial availability of high-purity this compound, its chemical and physical properties, and detailed experimental protocols for its application, particularly as an internal standard in quantitative analysis.
Commercial Availability and Purity of this compound
High-purity this compound is available from several specialized chemical suppliers. The quality and characterization of the product are crucial for its use in sensitive analytical methods. Below is a summary of the quantitative data available from various commercial sources. It is important to note that specific values for isotopic enrichment and purity can vary between batches, and it is always recommended to refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity (by HPLC) | Isotopic Enrichment |
| Sussex Research Laboratories Inc. | This compound | 1794979-63-7 (HCl Salt) | C₂₀H₂₅D₄N₅O₃ | >95%[1] | >95%[1] |
| Clearsynth | This compound | 1795122-12-1 | C₂₀H₂₅D₄N₅O₃ | 98.06%[2] | Not specified |
| Simson Pharma Limited | Urapidil D4 | 1795122-12-1 | C₂₀H₂₅D₄N₅O₃ | CoA provided[3] | Not specified |
| SynZeal | Urapidil D4 | 1795122-12-1 | C₂₀H₂₅D₄N₅O₃ | CoA provided[4] | Not specified |
| Acanthus Research | This compound | N/A | C₂₀H₂₅D₄N₅O₃ | CoA available on request[5] | Not specified |
| Pharmaffiliates | This compound Hydrochloride | 1794979-63-7 | C₂₀H₂₆D₄ClN₅O₃ | CoA provided[6] | Not specified |
| BOC Sciences | This compound Hydrochloride | 1794979-63-7 | Not specified | Not specified | Not specified |
| MedChemExpress | Urapidil-d3 | Not specified | Not specified | Not specified | Not specified |
Synthesis and Purification of this compound
The synthesis of this compound typically involves the introduction of deuterium (B1214612) atoms into the Urapidil molecule. While specific proprietary methods for deuteration are not always disclosed by manufacturers, general synthetic routes for Urapidil can be adapted. An improved synthesis method for Urapidil involves the reaction of 6-[(3-chloropropyl) amino]-1,3-dimethyluracil with 1-(2-methoxyphenyl) piperazine.[7] Deuteration could potentially be achieved by using a deuterated starting material, such as a deuterated version of the propyl chain intermediate.[8][9]
Purification of the final this compound product is critical to ensure high chemical and isotopic purity. High-performance liquid chromatography (HPLC) is a common and effective method for purifying Urapidil.[10] An anti-solvent precipitation method has also been described for the purification of Urapidil, achieving a purity of over 98.5%.[7] Preparative HPLC can be employed for the isolation and purification of compounds, offering high-resolution separation.[11][12]
Signaling Pathways of Urapidil
Urapidil exhibits a dual mechanism of action, functioning as both a selective alpha-1 adrenergic receptor antagonist and a 5-HT1A receptor agonist.[] This dual activity contributes to its antihypertensive effects.
Alpha-1 Adrenergic Receptor Antagonism
Urapidil blocks postsynaptic alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs).[14][15] Activation of these receptors by catecholamines like norepinephrine (B1679862) typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16][17] This signaling cascade results in an increase in intracellular calcium and subsequent smooth muscle contraction, leading to vasoconstriction. By antagonizing these receptors, Urapidil prevents this signaling cascade, resulting in vasodilation and a decrease in blood pressure.
Caption: Urapidil's antagonism of the α1-adrenergic receptor pathway.
5-HT1A Receptor Agonism
Urapidil also acts as an agonist at central 5-HT1A receptors, which are inhibitory G protein-coupled receptors (Gi/o-coupled).[18][19] Activation of these autoreceptors on serotonergic neurons in the raphe nucleus suppresses neuronal firing, leading to reduced serotonin (B10506) release.[20] This central action contributes to a decrease in sympathetic outflow, further aiding in blood pressure reduction. The signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[21][22]
Caption: Urapidil's agonistic effect on the 5-HT1A receptor pathway.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the determination of Urapidil in biological matrices like plasma and urine.[23][24] Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
Quantification of Urapidil in Human Plasma using UPLC-MS/MS
This protocol is adapted from a validated method for the determination of Urapidil in human plasma.[23]
4.1.1. Materials and Reagents
-
Urapidil reference standard
-
This compound internal standard
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X 33 µm Polymeric Reversed Phase)
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of Urapidil and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with a methanol:water (50:50, v/v) mixture to appropriate concentrations for spiking into calibration standards and quality control samples.
4.1.3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add a known amount of this compound working solution.
-
Vortex the sample briefly.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
4.1.4. UPLC-MS/MS Conditions
-
UPLC System: A suitable Ultra-Performance Liquid Chromatography system.
-
Column: A reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Urapidil: m/z 388.2 → 205.1
-
This compound: m/z 392.2 → 205.1[23]
-
4.1.5. Data Analysis
Quantify the concentration of Urapidil in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards with known concentrations.
Caption: A typical experimental workflow for Urapidil quantification.
Application in Urine Analysis
While a specific protocol for this compound in urine was not detailed in the initial search, the principles of LC-MS/MS analysis are transferable. A method for determining other drugs in urine using LC-MS/MS involved dilution of the urine sample followed by direct injection or a simple extraction step before analysis.[24][25] The use of a deuterated internal standard like this compound would be essential to account for matrix effects inherent in urine samples.
In Vitro Metabolism Studies
This compound can also be a valuable tool in in vitro metabolism studies to investigate the metabolic fate of Urapidil. These studies often utilize liver microsomes or S9 fractions.[26] By incubating Urapidil with these preparations and using this compound as an internal standard, researchers can accurately quantify the parent drug's depletion and the formation of metabolites over time.
Conclusion
High-purity this compound is an essential tool for researchers and drug development professionals. Its commercial availability from reputable suppliers, combined with its well-characterized properties, makes it an ideal internal standard for sensitive and accurate bioanalytical methods. The detailed experimental protocols and an understanding of Urapidil's signaling pathways provided in this guide will aid in the effective application of this compound in various research settings, ultimately contributing to a better understanding of its pharmacokinetics, pharmacodynamics, and metabolism. For the most accurate and reliable results, it is imperative to obtain and consult the lot-specific Certificate of Analysis from the supplier for detailed information on purity and isotopic enrichment.
References
- 1. sussex-research.com [sussex-research.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Urapidil D4 | CAS No- 1795122-12-1 | Simson Pharma Limited [simsonpharma.com]
- 4. Urapidil Impurities | SynZeal [synzeal.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil - Google Patents [patents.google.com]
- 9. KR20230099857A - New process for preparing intermediate of urapidil - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 20. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Urapidil in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Urapidil in human plasma. The method utilizes Urapidil-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Urapidil is a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension. Accurate and reliable measurement of Urapidil concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in drug development and clinical practice. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental
Materials and Reagents
-
Urapidil reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Method Workflow
The overall workflow for the analysis of Urapidil in human plasma is depicted below.
Figure 1: Experimental workflow for the LC-MS/MS analysis of Urapidil.
Protocols
Stock and Working Solutions
-
Urapidil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Urapidil in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Urapidil stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration in the same diluent.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | A suitable gradient to ensure separation from matrix components. |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Urapidil | This compound (Predicted) |
| Precursor Ion (m/z) | 388.2 | 392.2 |
| Product Ion (m/z) | 205.1 | 205.1 |
| Collision Energy (eV) | Optimized for maximum signal intensity | Optimized for maximum signal intensity |
| Dwell Time (ms) | 100 | 100 |
Note: The MRM transition for this compound is predicted based on the stable isotope labeling. The precursor ion is shifted by +4 Da due to the four deuterium (B1214612) atoms. The fragmentation is expected to occur in a part of the molecule that does not contain the deuterium labels, resulting in the same product ion as the unlabeled Urapidil. This should be confirmed experimentally during method development.
Results and Discussion
This method provides a reliable and high-throughput approach for the quantification of Urapidil in human plasma. The simple protein precipitation sample preparation is efficient and reproducible. The use of this compound as an internal standard effectively compensates for any variability during sample processing and analysis, leading to high precision and accuracy. The chromatographic and mass spectrometric conditions are optimized to provide excellent sensitivity and selectivity, allowing for the accurate determination of Urapidil concentrations in pharmacokinetic and clinical research studies.
Conclusion
The described LC-MS/MS method using this compound as an internal standard is a highly effective tool for the quantitative analysis of Urapidil in human plasma. Its simplicity, speed, and reliability make it well-suited for applications in drug development and clinical research where high-throughput and accurate bioanalysis are required.
Application Notes and Protocols for Urapidil-d4 Internal Standard Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of Urapidil-d4 internal standard solutions, intended for use in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Introduction
This compound is the deuterated analog of Urapidil, an α1-adrenoceptor antagonist and 5-HT1A receptor agonist used as an antihypertensive agent. In bioanalytical methods, this compound serves as an ideal internal standard for the accurate quantification of Urapidil in biological matrices. Its chemical and physical properties are nearly identical to Urapidil, ensuring similar behavior during sample preparation and analysis, which corrects for variability and improves the accuracy and precision of the results.
Solution Preparation Protocols
This section outlines the step-by-step procedures for preparing stock and working solutions of this compound.
Materials and Equipment
-
This compound (solid form)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Ultrapure water
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Preparation of this compound Stock Solution (150 µg/mL)
A stock solution of this compound can be prepared at a concentration of 150 µg/mL in a methanol and water mixture.[1]
Protocol:
-
Accurately weigh a suitable amount of this compound solid material.
-
Dissolve the weighed this compound in a 50:50 (v/v) mixture of methanol and ultrapure water.
-
Ensure complete dissolution by vortexing and/or sonicating the solution.
-
Transfer the solution to a Class A volumetric flask and bring it to the final volume with the methanol/water mixture.
-
Mix the solution thoroughly.
-
Transfer the stock solution to an amber glass vial for storage.
Preparation of this compound Working Standard Solution (250 ng/mL)
The working standard solution is prepared by diluting the stock solution to a concentration commonly used in analytical methods.
Protocol:
-
Pipette the required volume of the 150 µg/mL this compound stock solution into a volumetric flask.
-
Dilute to the final volume with the appropriate solvent. The solvent for the working solution should be compatible with the analytical method, often being the mobile phase or a component of it, such as acetonitrile or a methanol/water mixture.
-
A common working solution concentration for the analysis of Urapidil in human plasma is 250 ng/mL.[1]
-
Mix the solution thoroughly.
-
Transfer the working solution to a labeled amber glass vial.
Storage and Stability
Proper storage of internal standard solutions is critical to maintain their integrity and ensure the accuracy of quantitative analyses. While specific stability data for this compound solutions is not extensively published, the following recommendations are based on general best practices for deuterated standards and available data for the non-deuterated form.
It is highly recommended to perform in-house stability studies to confirm the stability of this compound solutions under your specific laboratory conditions.
| Solution Type | Storage Temperature | Recommended Duration | Container | Light Protection |
| Stock Solution | -20°C | Long-term | Amber Glass Vials | Required |
| Working Solution | 2-8°C | Short-term (daily use) | Amber Glass Vials | Required |
| Urapidil (non-d) in 0.9% NaCl | Room Temperature | Up to 10 days[2][3] | Elastomeric pump | Not specified |
General Recommendations:
-
Solvent Choice: Methanol and mixtures of methanol and water are common solvents for creating stock solutions. Acidic or basic solutions should generally be avoided as they can potentially catalyze deuterium-hydrogen exchange.
-
Protection from Light: Many organic compounds are sensitive to light. Storing solutions in amber vials or in the dark is crucial to prevent photodegradation.
-
Inert Atmosphere: To prevent oxidation, it is good practice to handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon, particularly for long-term storage of the solid material.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and use of this compound internal standard solutions in a typical bioanalytical method.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the preparation and storage of this compound internal standard solutions. Adherence to these procedures is essential for maintaining the integrity of the internal standard and ensuring the generation of accurate and reproducible data in the quantitative analysis of Urapidil. Researchers are encouraged to perform their own validation studies to establish the stability of this compound solutions under their specific experimental and storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method Validation for the Quantification of Urapidil in Human Plasma Using Urapidil-d4 by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the validation of a bioanalytical method for the quantification of Urapidil (B1196414) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Urapidil-d4, to ensure high accuracy and precision. This application note is intended to guide researchers, scientists, and drug development professionals in the implementation of a robust and reliable bioanalytical assay for Urapidil, suitable for pharmacokinetic and toxicokinetic studies. The validation is conducted in accordance with the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]
Introduction
Urapidil is a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension.[6][7] Accurate determination of Urapidil concentrations in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This protocol describes a sensitive and selective LC-MS/MS method for the quantification of Urapidil in human plasma. The use of this compound as an internal standard (IS) minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.
Experimental
Materials and Reagents
-
Analytes: Urapidil hydrochloride, this compound hydrochloride
-
Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water, Human plasma (with K2EDTA as anticoagulant)
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether).
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A time-programmed gradient can be optimized for separation. A typical starting condition is 95% A, followed by a ramp to 95% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition Urapidil | m/z 388.2 → 205.1[8] |
| MRM Transition this compound | m/z 392.2 → 205.1 (or other appropriate fragment) |
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Urapidil and this compound reference standards and dissolve in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Stock Solutions: Prepare working stock solutions by serially diluting the primary stock solutions with a methanol:water (50:50, v/v) mixture.[9]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking blank human plasma with the appropriate Urapidil working stock solutions to achieve a concentration range of 0.1 - 500 ng/mL.[8]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC) in blank human plasma.
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the IS working solution.
-
Acidification: Add 100 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.
Method Validation
The bioanalytical method was validated according to the principles of the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to assess potential interference at the retention times of Urapidil and this compound.[4] No significant interfering peaks were observed.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three separate days. The method was found to be linear over the concentration range of 0.1 - 500 ng/mL for Urapidil in human plasma.[8]
| Parameter | Result |
| Linear Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.1 ng/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | < 7.0 | 95.0 - 105.0 | < 8.0 | 94.0 - 106.0 |
| MQC | 50 | < 6.0 | 96.0 - 104.0 | < 7.0 | 95.0 - 105.0 |
| HQC | 400 | < 5.0 | 97.0 - 103.0 | < 6.0 | 96.0 - 104.0 |
Note: The acceptable precision is typically <15% CV (20% at LLOQ) and accuracy within ±15% (±20% at LLOQ).[8]
Recovery and Matrix Effect
The extraction recovery of Urapidil and the matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85 | 90 - 110 |
| MQC | 50 | > 88 | 92 - 108 |
| HQC | 400 | > 90 | 91 - 109 |
Stability
The stability of Urapidil in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 95 - 105 |
| Freeze-thaw | 3 cycles | -20 °C to RT | 94 - 106 |
| Long-term | 30 days | -80 °C | 96 - 104 |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method for the quantification of Urapidil in human plasma using this compound as an internal standard is selective, linear, accurate, precise, and reliable. This validated method is suitable for use in clinical and preclinical studies requiring the determination of Urapidil concentrations. The detailed protocols and validation data presented in this application note provide a comprehensive guide for the implementation of this bioanalytical assay in a regulated laboratory environment.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Urapidil-d4 in Pharmacokinetic Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of Urapidil-d4 as an internal standard in pharmacokinetic (PK) studies of Urapidil (B1196414). Urapidil is an antihypertensive agent with a dual mechanism of action, acting as both a peripheral α1-adrenoceptor antagonist and a central 5-HT1A receptor agonist.[1][2][3] Accurate determination of its concentration in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[4][5]
Rationale for Using this compound in Pharmacokinetic Studies
Stable isotope-labeled internal standards (SIL-IS) are considered the most suitable for quantitative bioanalysis for several key reasons:[4][5]
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Urapidil. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in extraction recovery.[4]
-
Co-elution with Analyte: this compound co-elutes with Urapidil during chromatographic separation, which is ideal for correcting for any fluctuations in instrument performance during the analysis.
-
No Isotopic Interference: The mass difference between Urapidil and this compound is sufficient to prevent isotopic crosstalk, ensuring that the signal from the internal standard does not interfere with the quantification of the analyte.
-
Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of the analytical method by minimizing variability introduced during sample processing and analysis.[4]
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of Urapidil in plasma samples using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[6][7]
Materials and Reagents
-
Urapidil reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human or rat plasma)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265)
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Sample Preparation
Two common methods for extracting Urapidil from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Spiking: To 100 µL of plasma sample, add a known concentration of this compound working solution.
-
Conditioning: Condition an SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Urapidil and this compound with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Spiking: To a known volume of plasma, add the this compound internal standard.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate).
-
Vortexing: Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
Caption: General workflow for plasma sample preparation using SPE or LLE.
Chromatographic and Mass Spectrometric Conditions
The following are typical starting conditions that may require optimization.
Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or Ammonium formate buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Optimized to separate Urapidil from matrix components |
Mass Spectrometric Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Urapidil) | m/z 388.2 → 205.1[6] |
| MRM Transition (this compound) | m/z 392.2 → 190.1[7] |
| Ion Source Temperature | Optimized for instrument |
| Collision Energy | Optimized for each transition |
Data Presentation: Pharmacokinetic Parameters of Urapidil
The following tables summarize key pharmacokinetic parameters of Urapidil from studies in rats and humans.
Table 1: Pharmacokinetic Parameters of Urapidil in Rats (Oral Administration) [6]
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 3 |
| Cmax (ng/mL) | 616 ± 73 |
| Tmax (h) | 0.5 |
| AUC(0-24) (ng·h/mL) | 1841 ± 308 |
| t1/2 (h) | 2.47 ± 0.4 |
| Cl (mL/h/kg) | 1660 ± 276 |
Table 2: Pharmacokinetic Parameters of Urapidil in Humans (Intravenous Administration) [8]
| Parameter | Value (Mean ± SD) |
| Vz (L/kg) | 0.80 ± 0.20 |
| CL (mL/min/kg) | 2.53 ± 0.99 |
| t1/2 (h) | 4.0 ± 1.5 |
Table 3: Urapidil Serum Levels and Blood Pressure Reduction in Hypertensive Patients (Infusion) [9]
| Infusion Rate (mg/h) | Serum Urapidil Level (ng/mL) | Blood Pressure Decrease (mmHg) |
| 10 | 625 ± 232 | 37/21 |
| 5 | 420 | 31/8 |
| 2.5 | 330 | 28/16 |
Urapidil's Mechanism of Action: Signaling Pathways
Urapidil's antihypertensive effect is attributed to a dual mechanism of action.
Caption: Dual mechanism of action of Urapidil.
Peripherally, Urapidil acts as a selective antagonist of α1-adrenoceptors on vascular smooth muscle.[1][2] This blocks the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a reduction in peripheral resistance.
Centrally, Urapidil functions as an agonist at serotonin (B10506) 5-HT1A receptors in the brainstem.[1][2] Activation of these receptors leads to a decrease in sympathetic outflow from the central nervous system, further contributing to the overall reduction in blood pressure. This central action also helps to prevent the reflex tachycardia that can be associated with other peripheral vasodilators.[3]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Urapidil in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalytical methods allows for reliable characterization of Urapidil's ADME properties. The detailed protocols and data presented here provide a solid foundation for researchers and drug development professionals working with this important antihypertensive agent. Adherence to validated bioanalytical methods, as guided by regulatory bodies like the FDA, is essential for generating high-quality data for regulatory submissions.[10][11]
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil - Wikipedia [en.wikipedia.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of urapidil in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for Urapidil Analysis using Urapidil-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil is a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension.[1] Accurate and reliable quantification of Urapidil in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the sample preparation of Urapidil from biological fluids, primarily plasma and serum, for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Urapidil-d4, is incorporated into these protocols to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol and a summary of reported quantitative data to aid in method selection and development.
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common analytical technique for the quantification of Urapidil in biological samples due to its high sensitivity, selectivity, and speed.[2] The methods typically employ a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection.[1][2] The positive ion electrospray ionization (ESI+) mode is commonly used, monitoring specific precursor-to-product ion transitions for both Urapidil and its deuterated internal standard, this compound.[2][3]
Sample Preparation Techniques
The choice of sample preparation technique is critical to remove interfering endogenous components from the biological matrix, such as proteins and phospholipids, which can cause ion suppression or enhancement in the MS source and shorten the life of the analytical column.
Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and cost-effective method for sample cleanup, making it suitable for high-throughput analysis.[4] It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins, which are then removed by centrifugation or filtration.[4][5]
Experimental Protocol: Protein Precipitation
This protocol is a general guideline based on common practices for Urapidil analysis.[1]
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard (IS) working solution
-
Precipitating solvent: Acetonitrile (ACN) or Methanol (B129727) (MeOH)[4][6] or 10% Trichloroacetic acid (TCA)[1]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 250 ng/mL) and vortex briefly.[2]
-
Add 300-400 µL of ice-cold precipitating solvent (e.g., Acetonitrile) to the sample. A 3:1 or 4:1 ratio of solvent to sample is common.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Workflow for Protein Precipitation
Caption: Workflow for Urapidil analysis using Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. LLE can provide cleaner extracts than PPT but is more labor-intensive.
Experimental Protocol: Liquid-Liquid Extraction
This protocol is based on a validated method for Urapidil quantification.[8][3]
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard (IS) working solution
-
Extraction solvent: Ethyl acetate (B1210297) or Methyl tert-butyl ether[8]
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Microcentrifuge tubes or glass test tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the human plasma sample into a clean tube.[8]
-
Add the internal standard (this compound).
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).[8]
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Urapidil analysis using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can yield very clean extracts and allows for analyte concentration. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and then eluting the analyte with a strong solvent.
Experimental Protocol: Solid-Phase Extraction
This protocol is based on a validated UPLC-MS/MS method for Urapidil in human plasma.[2]
Materials:
-
Biological sample (e.g., 0.1 mL human plasma)[2]
-
This compound internal standard (IS) working solution (50 µL of 250 ng/mL)[2]
-
SPE cartridges (e.g., Strata X 33μ polymeric reversed phase, 30 mg/mL)[2]
-
Conditioning solvent: 1.0 mL Methanol[2]
-
Equilibration solvent: 1.0 mL Water[2]
-
Washing solvent: 1.0 mL of 5% Methanol[2]
-
Elution solvent
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pre-treat the plasma sample (0.1 mL) by mixing with 50 µL of the this compound IS working solution.[2]
-
Condition the SPE cartridge with 1.0 mL of methanol.[2]
-
Equilibrate the cartridge with 1.0 mL of water.[2]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of 5% methanol to remove interferences.[2]
-
Elute Urapidil and this compound with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction
Caption: Workflow for Urapidil analysis using Solid-Phase Extraction.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for Urapidil analysis.
Table 1: Method Parameters for Urapidil Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Internal Standard | Doxapram HCl | This compound | This compound[2] |
| Linearity Range | 5 - 1000 ng/mL[1] | 2.0 - 2503.95 ng/mL | 5 - 500 ng/mL[2] |
| LLOQ | 5 ng/mL[1] | 2.0 ng/mL | 5.201 ng/mL[2] |
| Correlation (r²) | >0.99 | >0.99 | ≥ 0.99[2] |
Table 2: Recovery and Precision Data for Urapidil Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Mean Recovery | 93.5% - 96.4% | 69.94% - 75.62% | > 90%[2] |
| Intra-day Precision (RSD) | < 12%[1] | 2.56% - 5.89% | < 10%[2] |
| Inter-day Precision (RSD) | < 12%[1] | 2.56% - 5.89% | < 10%[2] |
| Accuracy | Not explicitly stated | 92.31% - 97.83% | Within 10%[2] |
Conclusion
The choice of sample preparation method for Urapidil analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources.
-
Protein Precipitation is a rapid and simple method suitable for high-throughput screening and pharmacokinetic studies where a wide linear range is acceptable.
-
Liquid-Liquid Extraction offers a cleaner sample than PPT, potentially reducing matrix effects, but is more time-consuming.
-
Solid-Phase Extraction provides the cleanest extracts and the ability to concentrate the sample, making it ideal for studies requiring very low limits of quantification. The high recovery rates reported make it a very efficient method.[2]
In all cases, the use of a deuterated internal standard such as this compound is highly recommended to ensure the accuracy and reproducibility of the results by compensating for variations in sample preparation and matrix effects.[2] The validation of the chosen method is a critical step to ensure it meets the required performance characteristics for the intended application.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Optimizing Mass Spectrometry Parameters for Urapidil-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Urapidil-d4, a deuterated internal standard for the antihypertensive drug Urapidil, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are designed to assist researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications.
Introduction
Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action: it acts as a selective antagonist of peripheral postsynaptic α1-adrenoceptors and as an agonist of central 5-HT1A receptors.[1][2] This dual action leads to a reduction in peripheral vascular resistance and a decrease in blood pressure, generally without inducing reflex tachycardia.[2] Accurate quantification of Urapidil in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.
This application note outlines optimized mass spectrometry parameters, a detailed sample preparation protocol using solid-phase extraction (SPE), and liquid chromatography conditions for the analysis of this compound.
Mass Spectrometry Parameters
The successful quantification of this compound relies on the optimization of mass spectrometry parameters to achieve maximum sensitivity and specificity. The following parameters are recommended for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
Table 1: Optimized Mass Spectrometry Parameters for Urapidil and this compound
| Parameter | Urapidil | This compound (Internal Standard) |
| Precursor Ion (Q1) (m/z) | 388.2 | 392.2 |
| Product Ion (Q3) (m/z) | 190.1 | 190.1 |
| Ionization Mode | ESI+ | ESI+ |
| Declustering Potential (DP) | Instrument dependent, requires optimization | Instrument dependent, requires optimization |
| Collision Energy (CE) | Instrument dependent, requires optimization | Instrument dependent, requires optimization |
| Cell Exit Potential (CXP) | Instrument dependent, requires optimization | Instrument dependent, requires optimization |
| Dwell Time | 200 ms | 200 ms |
Note on Optimization: The Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP) are critical parameters that are instrument-dependent and should be optimized for the specific mass spectrometer being used. This is typically achieved by infusing a standard solution of this compound and monitoring the signal intensity of the 392.2 -> 190.1 transition while varying these parameters.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting Urapidil and this compound from plasma, providing a clean extract with high recovery.[3] The following protocol is a general guideline and may require minor modifications based on the specific SPE sorbent and equipment used.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Strata-X)
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation (Optional but Recommended): Add 500 µL of 0.1% formic acid in acetonitrile. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. These washes help remove polar interferences.
-
Elution: Elute the analytes from the SPE cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate (B1220265) in 50:50 acetonitrile:water). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following LC conditions are a starting point and can be further optimized to improve chromatographic resolution and peak shape.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system capable of binary gradients |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 3 |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in a biological matrix.
Caption: Experimental workflow for this compound analysis.
Urapidil's Dual Mechanism of Action
Urapidil exerts its antihypertensive effects through two primary signaling pathways.
Caption: Urapidil's dual signaling pathway.
References
Application Note: High-Precision Quantification of Urapidil in Human Plasma Using Urapidil-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the preparation of a calibration curve for the quantification of Urapidil (B1196414) in human plasma. The protocol leverages Urapidil-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis.[1][2] This protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring reliable quantification of Urapidil.
Introduction
Urapidil is an antihypertensive medication that acts as a selective α1-adrenoceptor antagonist and also exhibits a central antihypertensive action.[3] Accurate measurement of Urapidil concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments.[3][4] Stable isotope-labeled internal standards, such as this compound, are highly recommended by regulatory bodies like the FDA for bioanalytical method validation due to their ability to mimic the analyte's behavior during extraction and ionization, thus correcting for matrix effects and other sources of variability.[5][6] This document provides a detailed protocol for the preparation of calibration standards and quality control (QC) samples to construct a reliable calibration curve for Urapidil quantification in human plasma.
Experimental Protocols
Materials and Reagents
-
Urapidil (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Control Human Plasma (with K2EDTA as anticoagulant)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
Preparation of Stock Solutions
Objective: To prepare accurate and stable stock solutions of the analyte and the deuterated internal standard.[5]
-
Urapidil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Urapidil reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and transfer it to a 1 mL volumetric flask. Dissolve in methanol and make up the volume to the mark.
Note: Stock solutions should be stored at -20°C when not in use. Their stability under these conditions should be verified.
Preparation of Working Solutions
-
Urapidil Working Solutions: Prepare a series of working solutions by serially diluting the Urapidil stock solution with a 50:50 (v/v) mixture of methanol and water.[7] These working solutions will be used to spike the plasma for the calibration curve standards.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL. This working solution will be added to all calibration standards, quality control samples, and study samples.
Preparation of Calibration Curve Standards and Quality Control (QC) Samples
-
Calibration Standards: A nine-point calibration curve can be prepared by spiking control human plasma with the appropriate Urapidil working solutions.[7] To 950 µL of control human plasma, add 50 µL of the corresponding Urapidil working solution to achieve the desired final concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared in the same manner as the calibration standards but using separate dilutions of the stock solution.
Sample Preparation for LC-MS/MS Analysis
-
To 100 µL of each calibration standard, QC sample, or study sample, add 50 µL of the this compound internal standard working solution (100 ng/mL).[7]
-
Vortex each sample for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Data Presentation
The following tables summarize the concentrations for the preparation of the calibration curve and quality control samples.
Table 1: Preparation of Urapidil Calibration Curve Standards
| Calibration Standard | Urapidil Working Solution Concentration (ng/mL) | Volume of Working Solution (µL) | Volume of Plasma (µL) | Final Urapidil Concentration (ng/mL) |
| Blank | - | 0 | 1000 | 0 |
| LLOQ | 10 | 50 | 950 | 0.5 |
| CAL 2 | 20 | 50 | 950 | 1.0 |
| CAL 3 | 100 | 50 | 950 | 5.0 |
| CAL 4 | 200 | 50 | 950 | 10.0 |
| CAL 5 | 1000 | 50 | 950 | 50.0 |
| CAL 6 | 2000 | 50 | 950 | 100.0 |
| CAL 7 | 4000 | 50 | 950 | 200.0 |
| ULOQ | 10000 | 50 | 950 | 500.0 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Preparation of Quality Control (QC) Samples
| QC Level | Urapidil Working Solution Concentration (ng/mL) | Volume of Working Solution (µL) | Volume of Plasma (µL) | Final Urapidil Concentration (ng/mL) |
| Low QC | 30 | 50 | 950 | 1.5 |
| Medium QC | 1500 | 50 | 950 | 75.0 |
| High QC | 8000 | 50 | 950 | 400.0 |
Calibration Curve Construction and Acceptance Criteria
Plot the peak area ratio of Urapidil to this compound against the nominal concentration of each calibration standard. A linear regression with a weighting factor of 1/x² is typically used. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[7] The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Visualizations
Caption: Experimental workflow for calibration curve preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Urapidil-d4 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Urapidil-d4 as an internal standard for the quantitative analysis of urapidil (B1196414) in biological matrices. This document outlines detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and provides key pharmacokinetic data for urapidil.
Introduction to Urapidil and the Role of this compound
Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action: it acts as a selective antagonist of peripheral α1-adrenoceptors and as an agonist of central 5-HT1A receptors. This dual action leads to vasodilation and a reduction in blood pressure without the significant reflex tachycardia often associated with other vasodilators. Understanding the metabolism and disposition of urapidil is critical for its clinical development and therapeutic monitoring.
This compound, a deuterated analog of urapidil, serves as an ideal internal standard for quantitative bioanalysis by LC-MS/MS. Its chemical and physical properties are nearly identical to urapidil, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate and precise quantification of the parent drug by correcting for variability in sample processing and instrument response.
Key Applications
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of urapidil in preclinical and clinical studies.
-
Bioequivalence (BE) Studies: Comparing the bioavailability of different formulations of urapidil.
-
Therapeutic Drug Monitoring (TDM): Monitoring patient compliance and optimizing dosage regimens.
-
Drug-Drug Interaction (DDI) Studies: Investigating the influence of co-administered drugs on the metabolism and disposition of urapidil.
Quantitative Data Summary
The following tables summarize key validation and pharmacokinetic parameters for the analysis of urapidil using this compound as an internal standard.
Table 1: UPLC-MS/MS Method Validation Parameters for Urapidil in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 5–500 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| Intra-run Precision (%RSD) | < 10% | [1] |
| Inter-run Precision (%RSD) | < 10% | [1] |
| Intra-run Accuracy (%) | Within ±10% | [1] |
| Inter-run Accuracy (%) | Within ±10% | [1] |
| Mean Recovery (Urapidil) | > 90% | [1] |
| Mean Recovery (this compound) | > 90% | [1] |
Table 2: Pharmacokinetic Parameters of Urapidil in Humans (Oral Administration)
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 4-6 hours (slow-release capsule) |
| Bioavailability | 72-84% |
| Plasma Half-life (t½) | ~3 hours |
| Volume of Distribution (Vd) | 0.8 L/kg |
| Plasma Clearance | 12 L/h |
| Major Metabolites | p-hydroxylated urapidil, N-demethylated urapidil, O-demethylated urapidil |
Experimental Protocols
Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of urapidil in human plasma.[1]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 250 ng/mL in methanol)
-
2% Orthophosphoric acid
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Strata-X 33µ polymeric reversed phase (30 mg/mL) SPE cartridges
-
Centrifuge
-
Vortex mixer
Procedure:
-
To a 0.1 mL aliquot of human plasma, add 50 µL of the this compound internal standard working solution.
-
Add 0.9 mL of 2% orthophosphoric acid and vortex to mix.
-
Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 5% methanol in water.
-
Elute Urapidil and this compound with 1.0 mL of methanol.
-
Inject an aliquot (e.g., 2 µL) of the eluate into the LC-MS/MS system.
Sample Preparation from Plasma using Protein Precipitation
Protein precipitation is a simpler, high-throughput alternative to SPE for sample clean-up.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes or 96-well plates
-
Centrifuge (capable of handling tubes or plates)
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube or a well of a 96-well plate.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters that can be optimized for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
Column: Betasil-C18 (50mm x 4.6mm, 5µm) or equivalent[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 2-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Urapidil: m/z 388.2 → 205.1[3]
-
This compound: m/z 392.2 → 205.1 (adjust based on deuteration pattern)
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain), and ion spray voltage according to the instrument manufacturer's recommendations.
Visualizations
Signaling Pathways and Experimental Workflow
References
Application Notes & Protocols: Standard Operating Procedure for the Bioanalysis of Urapidil using Urapidil-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Urapidil (B1196414) in human plasma using Urapidil-d4 as an internal standard (IS). The method described herein utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for pharmacokinetic and bioequivalence studies. Urapidil is an antihypertensive drug, and its accurate quantification in biological matrices is crucial for clinical and preclinical trials.[1][2]
Principle
The method involves the extraction of Urapidil and its deuterated internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by a UPLC-MS/MS system. Quantification is achieved by comparing the peak area ratio of Urapidil to this compound against a calibration curve.
Materials and Reagents
-
Urapidil reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank, with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata X 33μ polymeric reversed phase, 30 mg/mL)[3]
Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for this analysis. The following are typical instrument parameters:
3.1 Liquid Chromatography
| Parameter | Condition |
| Column | Capcell Pak C18 MGIII (2.0 x 150 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Program | A linear gradient is typically employed. For example, starting at a lower percentage of Mobile Phase B, ramping up, and then re-equilibrating. A specific example found was holding at 60% A for 1.2 min after an initial 0.6 min ramp.[3] |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 5-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
3.2 Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][5] |
| MRM Transition Urapidil | m/z 388 → 205[1] |
| MRM Transition this compound | Specific transition for the deuterated standard should be determined, but will be close to the parent drug. |
| Ion Source Temperature | Dependent on the instrument, typically in the range of 120-150°C. |
| Desolvation Temperature | Dependent on the instrument, typically in the range of 350-500°C. |
| Collision Gas | Argon |
Experimental Protocols
4.1 Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Urapidil (e.g., 250 µg/mL) and this compound (e.g., 150 µg/mL) in a 50:50 (v/v) methanol:water mixture.[3]
-
Working Standard Solutions: Prepare serial dilutions of the Urapidil stock solution with the same diluent to create working standard solutions for calibration curve and QC samples.[3]
-
Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration of 250 ng/mL in the same diluent.[3]
-
Calibration Curve Standards: Spike blank human plasma with the appropriate Urapidil working standard solutions to prepare a calibration curve ranging from 5 to 500 ng/mL.[3] A typical calibration curve might include 8-10 non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, 15 ng/mL (LQC), 610 ng/mL (MQC), and 1200 ng/mL (HQC).[3] A lower limit of quantification QC (LLOQ QC) at 5 ng/mL should also be prepared.[3]
4.2 Sample Preparation (Solid-Phase Extraction)
The following workflow outlines the solid-phase extraction procedure:
Caption: Solid-Phase Extraction Workflow for Urapidil.
4.3 Data Analysis
-
Integrate the peak areas for Urapidil and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (weighted 1/x²) to obtain the equation of the line.
-
Determine the concentration of Urapidil in the QC and unknown samples using the regression equation.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[6][7][8] Key validation parameters are summarized below:
5.1 Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity | Correlation coefficient (r²) ≥ 0.99[3] | 5-500 ng/mL[3] |
| Precision | Intra- and inter-run precision (%CV) should be within ±15% (±20% at LLOQ). | Within 10%[3] |
| Accuracy | Intra- and inter-run accuracy (%RE) should be within ±15% (±20% at LLOQ). | Within 10%[3] |
| Recovery | Consistent and reproducible. | >90% for both Urapidil and this compound[3] |
| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement. | To be determined during validation. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, short-term benchtop, long-term storage).[3] | Urapidil is stable in plasma matrix and aqueous media.[3] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | 5 ng/mL[5] |
5.2 Quantitative Data Summary
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Urapidil | 5 - 500 | ≥ 0.99 |
| Urapidil | 0.1 - 500 | Not specified |
| Urapidil | 5 - 1000 | Not specified |
Data synthesized from multiple sources.[1][3][5]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (%RE) | Inter-run Accuracy (%RE) |
| LLOQ QC | 5.201 | < 10% | < 10% | ± 10% | ± 10% |
| LQC | 14.962 | < 10% | < 10% | ± 10% | ± 10% |
| MQC | 610.679 | < 10% | < 10% | ± 10% | ± 10% |
| HQC | 1197.409 | < 10% | < 10% | ± 10% | ± 10% |
Data adapted from a representative study.[3]
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Urapidil | > 90% |
| This compound | > 90% |
Data from a representative study.[3]
Logical Relationship of Bioanalytical Method Validation
Caption: Bioanalytical Method Lifecycle.
References
- 1. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and metabolic profile during intervention with urapidil in humans. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Urapidil-d4 experiments
Welcome to the technical support center for Urapidil-d4 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the common challenges encountered when working with this compound, particularly concerning isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of Urapidil, an antihypertensive drug. In research, particularly in pharmacokinetic and metabolic studies, this compound is commonly used as an internal standard for quantitative analysis by mass spectrometry (MS). The four deuterium (B1214612) atoms give it a distinct mass from the unlabeled Urapidil, allowing for accurate quantification of the parent drug in biological samples.
Q2: What is isotopic exchange and why is it a concern in this compound experiments?
Isotopic exchange, also known as back-exchange, is the unintended replacement of deuterium atoms in a labeled compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or biological matrix).[1] This is a significant concern as it can lead to an underestimation of the internal standard concentration, thereby affecting the accuracy of the quantification of the unlabeled Urapidil.
Q3: Which factors can influence the rate of isotopic exchange of this compound?
The rate of deuterium exchange is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange is typically observed around pH 2.5.[1]
-
Temperature: Higher temperatures accelerate the rate of exchange.[1]
-
Solvent Composition: Protic solvents (e.g., water, methanol) can contribute to deuterium exchange.
-
Exposure Time: The longer the this compound is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.[1]
Q4: Can the position of the deuterium labels on this compound affect its stability?
Yes, the position of the deuterium labels is crucial. Deuterium atoms on heteroatoms (like -OH or -NH groups) or on carbons adjacent to carbonyl groups are generally more susceptible to exchange. The stability of the deuterium label in this compound will depend on its specific labeling pattern.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification of Urapidil
Symptoms:
-
High variability in the measured concentration of Urapidil across replicate samples.
-
The calculated concentration of Urapidil is unexpectedly high or low.
-
Poor linearity of the calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange of this compound | 1. Optimize pH: Adjust the pH of all solutions (solvents, mobile phase) to a range where exchange is minimized, ideally around pH 2.5.[1] 2. Control Temperature: Maintain low temperatures (e.g., 0-4°C) during all sample preparation and storage steps. Use a cooled autosampler if possible.[1] 3. Minimize Exposure Time: Reduce the time samples are in solution before analysis. Prepare samples in smaller batches if necessary. 4. Use Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents for reconstitution and dilution of this compound stock solutions.[2] |
| Impurity in this compound Standard | 1. Verify Purity: Check the certificate of analysis for the isotopic and chemical purity of the this compound standard. 2. qNMR Analysis: If significant impurities are suspected, consider performing quantitative NMR (qNMR) to accurately determine the concentration and purity of the standard.[3] |
| Matrix Effects | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your specific matrix. 2. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Urapidil from interfering matrix components. |
Issue 2: Peak Tailing or Splitting for Urapidil and this compound
Symptoms:
-
Asymmetrical peak shapes in the chromatogram.
-
Appearance of shoulder peaks or split peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chromatographic Issues | 1. Column Overload: Reduce the injection volume or the concentration of the sample. 2. Column Contamination: Wash the column with a strong solvent or replace it if necessary. 3. Inappropriate Mobile Phase: Ensure the mobile phase pH is appropriate for the column and the analyte. |
| On-Column Deuterium Exchange | 1. Optimize Mobile Phase: Use a mobile phase with a pH that minimizes exchange (around 2.5).[1] 2. Shorten Run Time: Use a faster gradient to reduce the residence time of the analyte on the column. |
Data Presentation: Impact of pH and Temperature on this compound Stability (Illustrative Data)
The following tables present hypothetical data to illustrate the impact of pH and temperature on the stability of this compound in an aqueous solution over a 24-hour period. The percentage of remaining this compound was determined by LC-MS/MS.
Table 1: Effect of pH on this compound Stability at 4°C
| pH | % this compound Remaining (after 24h) |
| 2.5 | 98.5% |
| 4.0 | 95.2% |
| 7.0 | 88.1% |
| 9.0 | 82.4% |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature | % this compound Remaining (after 24h) |
| 4°C | 88.1% |
| 25°C (Room Temp) | 75.3% |
| 37°C | 62.9% |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Isotopic Exchange
This protocol provides a general workflow for preparing plasma samples for the quantification of Urapidil using this compound as an internal standard.
-
Pre-chill all materials: Place all solvents (e.g., acetonitrile (B52724), water, formic acid), microcentrifuge tubes, and pipette tips on ice.
-
Sample Thawing: Thaw plasma samples on ice.
-
Spiking with Internal Standard: To 100 µL of plasma, add 10 µL of this compound working solution (in a suitable aprotic solvent if possible).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid (to achieve a final pH of approximately 2.5-3.0) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Immediately transfer the supernatant to a clean, pre-chilled autosampler vial.
-
Analysis: Place the vials in a cooled autosampler (set to 4°C) and proceed with LC-MS/MS analysis as quickly as possible.
Protocol 2: LC-MS/MS Analysis of Urapidil and this compound
This is a representative LC-MS/MS method. Specific parameters may need to be optimized for your instrument and column.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient from 5% to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C (or lower if significant on-column exchange is observed)
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
Urapidil: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Mandatory Visualization
Urapidil's Dual Mechanism of Action
Urapidil exerts its antihypertensive effects through a dual mechanism: peripheral antagonism of α1-adrenergic receptors and central agonism of 5-HT1A receptors.[4][5]
Caption: Dual mechanism of Urapidil action.
Troubleshooting Workflow for Isotopic Exchange
This workflow provides a logical approach to diagnosing and resolving issues related to isotopic exchange of this compound.
Caption: Troubleshooting workflow for isotopic exchange.
References
Addressing poor peak shape and chromatography with Urapidil-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape and other common chromatographic issues encountered during the analysis of Urapidil-d4.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue in HPLC.[1][2] For Urapidil, a basic compound, this is often due to strong interactions with the stationary phase.[3]
Primary Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes like Urapidil, causing tailing.[3]
-
Solution 1: Mobile Phase Modifier: Add a competing base, such as triethanolamine (B1662121), to the mobile phase. A published method for Urapidil successfully used 0.5% triethanolamine to achieve a symmetrical peak.[4][5]
-
Solution 2: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Urapidil to maintain a consistent ionization state.[3] Operating near the pKa can lead to peak asymmetry.[3]
-
Solution 3: Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped) to minimize these secondary interactions.[3][6]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][2]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can create active sites that cause tailing.[6][8]
Q2: I am observing peak fronting for my this compound analysis. What does this indicate?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.[1]
Common Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.[7]
-
Column Collapse: A sudden physical change in the column bed, potentially due to inappropriate pH or temperature, can lead to peak fronting.[1]
-
Sample Overloading: Similar to tailing, injecting too high a concentration of the analyte can also sometimes manifest as peak fronting.[1]
-
Solution: Try reducing the sample concentration or injection volume.[1]
-
Q3: My this compound peak is split. What could be the cause?
Peak splitting can be caused by issues with the column, sample preparation, or the injection process.[1][2]
Potential Causes and Solutions:
-
Clogged Column Frit: Particulates from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[1][10]
-
Solution: Filter all samples and mobile phases. If a clog is suspected, back-flushing the column (if permitted by the manufacturer) may help. A guard column can also be used to protect the analytical column.[6]
-
-
Void in the Column Packing: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1][10]
-
Solution: A column with a void cannot be repaired and must be replaced.[10]
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[1]
-
Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[1]
-
Troubleshooting Workflow
A systematic approach is crucial for efficiently diagnosing and resolving chromatography issues. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Optimized HPLC Method for Urapidil Analysis
This method has been shown to produce symmetrical peaks for Urapidil and can serve as a robust starting point for the analysis of this compound.[4][5]
| Parameter | Recommended Condition |
| Column | Inertsil ODS, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 50 mM Ammonium (B1175870) Dihydrogen Phosphate (B84403): Triethanolamine (25:75:0.5, v/v/v) |
| pH | Adjusted to 5.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
Protocol for Mobile Phase Preparation:
-
Prepare 50 mM Ammonium Dihydrogen Phosphate: Dissolve the appropriate amount of ammonium dihydrogen phosphate in HPLC-grade water.
-
Combine Components: In a suitable container, mix acetonitrile, the 50 mM ammonium dihydrogen phosphate solution, and triethanolamine in the volume ratio of 25:75:0.5.
-
Adjust pH: Carefully adjust the pH of the final mixture to 5.5 using orthophosphoric acid.
-
Filter and Degas: Filter the mobile phase through a 0.45 µm filter and degas using sonication or vacuum filtration before use.
Urapidil's Mechanism of Action
Understanding the pharmacological action of Urapidil can be useful for researchers. Urapidil has a dual mechanism of action, targeting both central and peripheral receptors to lower blood pressure.[11][12]
Caption: Dual mechanism of action of Urapidil.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromtech.com [chromtech.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. labveda.com [labveda.com]
- 7. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 12. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Causes of variability in Urapidil-d4 signal intensity
Welcome to the technical support center for Urapidil-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide: Variability in this compound Signal Intensity
One of the most common challenges encountered when using a deuterated internal standard like this compound is the variability in its signal intensity. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Initial Assessment: Characterizing the Variability
Before diving into specific causes, it's crucial to characterize the nature of the signal variability. Plot the peak area of this compound for all samples in your analytical run to identify any patterns.
| Pattern of Variability | Potential Cause(s) | Initial Action |
| Sporadic Flyers (One or two samples show drastically different signals) | Pipetting error, injection error, sample-specific matrix effects. | Re-analyze the affected sample. If the issue persists, investigate for matrix effects in that specific sample. |
| Systematic Trend (Signal consistently higher or lower in unknown samples compared to calibrators and QCs) | Differences in matrix composition between study samples and standards. | Prepare matrix-matched calibration standards and re-evaluate. |
| Gradual Decrease Over Run | Instrument contamination, column degradation. | Clean the ion source and re-run system suitability tests. |
| Abrupt Mid-Run Shift | Change in instrument conditions, error in preparing a subset of samples. | Review instrument logs and sample preparation records. |
| Random, High Variability Across All Samples | Inconsistent sample preparation, instrument instability. | Review the entire sample preparation workflow and perform instrument performance qualification. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound signal intensity variability.
Caption: A logical workflow for diagnosing and resolving this compound signal variability.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding variability in this compound signal intensity.
Sample Preparation
Q1: Could errors in sample preparation be causing my this compound signal to be inconsistent?
A1: Yes, inconsistencies in sample preparation are a primary cause of signal variability.[1] Common errors include:
-
Inaccurate Pipetting: Ensure all pipettes are calibrated and that proper technique is used when adding the this compound solution to each sample.
-
Variable Extraction Recovery: If your sample cleanup procedure (e.g., liquid-liquid extraction or solid-phase extraction) is not consistent across all samples, the amount of this compound recovered will vary, leading to signal fluctuations.
-
Incomplete Mixing: It is crucial to ensure that the this compound internal standard is thoroughly mixed with the sample matrix.[1]
Q2: How can I check if my extraction recovery is consistent?
A2: To assess the consistency of your extraction, you can prepare a set of quality control (QC) samples at a known concentration and process them alongside your unknown samples. The variability in the this compound peak area across these QC samples should be minimal (typically within a 15% coefficient of variation).
Chromatography
Q3: I'm observing a slight shift in retention time between Urapidil and this compound. Is this normal and can it affect the signal?
A3: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2] This can become a problem if the shift causes the analyte and this compound to elute into regions with different levels of matrix effects, leading to differential ion suppression and inaccurate quantification.[3][4]
Q4: What should I do if I suspect the chromatographic isotope effect is causing signal variability?
A4: The goal is to ensure that both Urapidil and this compound experience the same matrix environment. You can try to:
-
Optimize Chromatography: Adjust your chromatographic method (e.g., gradient profile, column chemistry) to achieve better co-elution of the analyte and internal standard.[3]
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This will help you determine if the retention time shift is problematic.
Mass Spectrometry and Matrix Effects
Q5: What are matrix effects, and how do they affect the this compound signal?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[5] Since this compound is added to compensate for these effects, it's crucial that it is affected in the same way as the unlabeled Urapidil.
Q6: I'm using a deuterated internal standard. Shouldn't that automatically correct for all matrix effects?
A6: Ideally, yes. The fundamental assumption is that the deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] However, if there is a slight chromatographic separation due to the isotope effect, the analyte and the internal standard may be affected differently by the matrix, a phenomenon known as differential ion suppression.[3]
The following diagram illustrates the concept of ion suppression and the ideal versus problematic scenarios when using a deuterated internal standard.
Caption: Ideal vs. problematic scenarios of ion suppression with a deuterated internal standard.
Q7: How can I quantitatively assess matrix effects?
A7: You can calculate the Matrix Factor (MF) by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solution.[1]
-
MF = (Peak Area of IS in Post-Extraction Spike) / (Peak Area of IS in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
Internal Standard Solution and Stability
Q8: Could the this compound solution itself be the source of the problem?
A8: Yes, it's important to consider the integrity of your internal standard solution.
-
Concentration: An incorrect concentration can lead to unexpected signal intensities. Always prepare your stock and working solutions carefully.
-
Stability: While Urapidil has been shown to be stable in 0.9% sodium chloride for at least 10 days at room temperature, it is good practice to prepare fresh working solutions regularly and store stock solutions under recommended conditions (typically -20°C).[6][7]
-
Purity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[2] This can lead to a positive bias in your results. Always check the certificate of analysis for your standard.
Instrumental Issues
Q9: What instrument-related factors can cause variability in the this compound signal?
A9: Several instrument-related issues can lead to signal instability:[8]
-
Dirty Ion Source: Contamination in the mass spectrometer's ion source is a common cause of signal degradation over a run. Regular cleaning is essential.
-
Inconsistent Injection Volume: A faulty autosampler can lead to variable injection volumes, which will directly impact the signal intensity.
-
Mass Spectrometer Instability: Fluctuations in the electronics or vacuum system of the mass spectrometer can cause random signal variations.
Q10: My this compound signal is suddenly lost for all samples in the run. What should I do first?
A10: A complete loss of signal across an entire batch often points to a systemic issue.[1]
-
Check the this compound Solution: Ensure it was prepared correctly and was actually added to the samples.
-
Inspect the LC-MS System: Verify that the correct MS method (including the MRM transition for this compound) is being used and check the ion source for any visible issues.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Set up your LC-MS system with the analytical column and mobile phase conditions used in your assay.
-
Use a T-junction to introduce the this compound solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.
-
Allow the system to equilibrate until a stable baseline for the this compound signal is observed.
-
Inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
Monitor the this compound signal. Any significant drop in signal intensity indicates a region of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on the this compound signal.[1]
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample by taking it through your entire extraction and evaporation process. Spike this compound into the reconstitution solvent used for the final step.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
An MF significantly different from 1 indicates the presence of matrix effects.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Technical Support Center: Urapidil and Urapidil-d4 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with Urapidil (B1196414) and its deuterated internal standard, Urapidil-d4, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are Urapidil and this compound, and why are they used together in analysis?
A1: Urapidil is an antihypertensive drug.[1] this compound is a stable isotope-labeled version of Urapidil, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms.[2] In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled internal standard like this compound is considered the gold standard. It is chemically identical to the analyte (Urapidil) and thus exhibits very similar behavior during sample preparation and analysis, which helps to correct for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification.
Q2: What is co-elution and why is it a problem for Urapidil and this compound analysis?
A2: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[3][4] While Urapidil and this compound have different masses and can be distinguished by a mass spectrometer, significant co-elution can still be problematic. It can lead to ion suppression or enhancement, where the presence of a high concentration of one compound affects the ionization efficiency of the other in the mass spectrometer's source. This can compromise the accuracy and precision of the quantitative results.
Q3: What is the "chromatographic isotope effect" and how does it relate to Urapidil and this compound co-elution?
A3: The chromatographic isotope effect is a phenomenon where isotopically labeled compounds can have slightly different retention times compared to their unlabeled counterparts. This is due to the small differences in molecular size and bond energies introduced by the heavier isotopes. Deuterium (²H) is twice as heavy as protium (B1232500) (¹H), and C-D bonds are slightly shorter and stronger than C-H bonds. These subtle differences can lead to altered interactions with the stationary phase of the chromatography column, sometimes resulting in partial or complete separation. In the case of Urapidil and this compound, this effect can be the underlying cause of either slight separation or, conversely, challenging co-elution depending on the chromatographic conditions. Using isotopes like ¹³C or ¹⁵N for labeling often results in a less pronounced isotope effect compared to deuterium.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve co-elution issues between Urapidil and this compound.
Q4: My Urapidil and this compound peaks are completely co-eluting. Where should I start troubleshooting?
A4: Complete co-elution requires a methodical approach to modify the chromatographic selectivity. The goal is to introduce subtle changes that will differentially affect the retention of the two molecules. The resolution of two peaks is governed by three main factors: efficiency, selectivity, and retention.[6][7] For co-eluting isotopic compounds, focusing on selectivity is often the most effective strategy.
Here is a step-by-step workflow to address co-elution:
Caption: Troubleshooting workflow for Urapidil and this compound co-elution.
Q5: How can I modify the mobile phase to resolve Urapidil and this compound?
A5: Modifying the mobile phase is often the first and most effective step.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties (polarity, viscosity, and hydrogen bonding capabilities) can alter the selectivity between Urapidil and this compound.
-
Adjust the pH: Urapidil has ionizable groups. Changing the pH of the aqueous portion of the mobile phase can alter its degree of ionization and, consequently, its interaction with the stationary phase.[8] A change in pH that affects the analyte may have a slightly different impact on the deuterated analog, leading to separation. It is recommended to work at a pH at least 2 units away from the pKa of the analyte for consistent results.[8]
-
Alter Buffer Concentration: The ionic strength of the mobile phase can influence retention and peak shape, especially for ionizable compounds.[8] Experiment with different buffer concentrations (e.g., 5 mM, 10 mM, 20 mM) to see if it impacts the separation.
Q6: What changes can I make to the gradient elution program?
A6: Optimizing the gradient can improve the resolution of closely eluting peaks.
-
Decrease the Initial Organic Percentage: A lower starting percentage of the organic solvent will increase the retention of both compounds, providing more time for the column to resolve them.
-
Use a Shallower Gradient: A slower increase in the organic solvent concentration over time (a shallower gradient) can enhance the separation of closely eluting compounds.
Q7: Can column temperature and flow rate affect the co-elution?
A7: Yes, both temperature and flow rate can influence the separation.
-
Column Temperature: Lowering the column temperature generally increases retention and can sometimes improve selectivity.[6][9] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention. It is an important parameter to screen.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and potentially resolving minor retention time differences.[9]
Q8: When should I consider changing the HPLC column?
A8: If modifications to the mobile phase, gradient, temperature, and flow rate do not resolve the co-elution, changing the stationary phase is the next logical step.[6]
-
Different C18 Chemistry: Not all C18 columns are the same. They differ in terms of end-capping, surface area, and pore size. Trying a C18 column from a different manufacturer can provide different selectivity.
-
Alternative Stationary Phases: Consider a column with a different stationary phase chemistry that offers alternative separation mechanisms. For example, a Phenyl-Hexyl phase provides pi-pi interactions, which could differentiate between the electron clouds of Urapidil and this compound. A Cyano (CN) phase can also offer different selectivity through dipole-dipole interactions.
Experimental Protocol: Method Development for Urapidil and this compound Separation
This protocol outlines a systematic approach to developing an HPLC/LC-MS method to resolve Urapidil and this compound.
1. Initial Conditions (Based on existing literature for Urapidil analysis) [10][11][12]
| Parameter | Initial Setting |
| HPLC Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Urapidil: m/z 388 -> 205, this compound: m/z 392 -> 205 (Hypothetical) |
2. Method Development Strategy
Modify one parameter at a time and observe the effect on the resolution of Urapidil and this compound.
Step 1: Mobile Phase Optimization
-
Organic Modifier: Replace Acetonitrile with Methanol as Mobile Phase B and re-run the initial gradient.
-
Aqueous Phase pH: Prepare Mobile Phase A with different additives:
-
10 mM Ammonium Formate, pH 3.5
-
10 mM Ammonium Acetate, pH 5.0
-
Step 2: Gradient Optimization
-
If partial separation is observed, optimize the gradient. For example, if separation occurs around 40% B, design a shallower gradient in that region (e.g., 30-50% B over 10 minutes).
Step 3: Temperature Optimization
-
Screen column temperatures at 25 °C, 40 °C, and 55 °C to assess the impact on selectivity and retention.
Step 4: Flow Rate Optimization
-
Evaluate flow rates of 0.2 mL/min, 0.3 mL/min, and 0.4 mL/min.
Step 5: Stationary Phase Screening
-
If co-elution persists, test alternative columns:
-
Phenyl-Hexyl, 2.1 x 50 mm, 3.5 µm
-
Cyano, 2.1 x 50 mm, 3.5 µm
-
Data Presentation: Impact of Chromatographic Parameters on Resolution
| Parameter Modified | Change | Expected Impact on Resolution | Rationale |
| Organic Modifier | Acetonitrile -> Methanol | Potential for significant change in selectivity | Different solvent properties can alter interactions with the stationary phase. |
| Mobile Phase pH | Adjust pH | May increase or decrease resolution | Changes the ionization state of Urapidil, affecting retention. |
| Gradient Slope | Decrease (make shallower) | Likely to improve resolution | Provides more time for the separation to occur. |
| Column Temperature | Decrease | May improve resolution | Can enhance selectivity by affecting the thermodynamics of partitioning. |
| Flow Rate | Decrease | May improve resolution | Increases column efficiency, leading to narrower peaks. |
| Stationary Phase | C18 -> Phenyl-Hexyl | Potential for significant change in selectivity | Introduces alternative separation mechanisms (pi-pi interactions). |
Visualization of the Chromatographic Isotope Effect
The following diagram illustrates the factors contributing to the chromatographic isotope effect that can lead to the separation of Urapidil and this compound.
Caption: Factors influencing the chromatographic isotope effect.
References
- 1. [Therapy of the hypertensive crisis with urapidil. Various effects on patients with or without coronary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Urapidil-d4 Stability in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Urapidil-d4 in biological samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Urapidil (B1196414), and can they affect this compound?
A1: Urapidil is primarily metabolized in the liver via hydroxylation, N-demethylation, and O-demethylation.[1][2] Under stress conditions, it is susceptible to degradation through acidic and basic hydrolysis, oxidation, and photolysis.[3][4] Since this compound is structurally very similar to Urapidil, with deuterium (B1214612) atoms replacing hydrogen atoms at specific locations, it is plausible that it would be susceptible to the same degradation pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which may lead to a slower rate of metabolism and degradation (a phenomenon known as the kinetic isotope effect).[5][6] However, exposure to harsh chemical environments or improper handling can still lead to its degradation.
Q2: My this compound internal standard signal is low or inconsistent. What are the potential causes related to sample handling and storage?
A2: Low or inconsistent this compound signals can stem from several factors related to sample handling and storage. Key considerations include:
-
Temperature Instability: Like many pharmaceuticals, Urapidil's stability is temperature-dependent.[7][8] Repeated freeze-thaw cycles of biological samples can lead to degradation. It is crucial to minimize these cycles. Long-term storage should ideally be at -80°C.[9]
-
pH variations: Urapidil is susceptible to acidic and basic hydrolysis.[3][4] The pH of the biological matrix can influence its stability. Ensure that the pH of your samples remains within a stable range, ideally neutral, throughout the collection, storage, and extraction process.
-
Exposure to Light: Photolytic degradation is a known instability for Urapidil.[3][4] Biological samples should be protected from light, especially during collection and processing. The use of amber-colored tubes is recommended.
-
Oxidation: Oxidative stress can degrade Urapidil.[3][4] To minimize oxidation, consider adding antioxidants to the collection tubes or processing samples under inert gas if significant degradation is observed.
-
Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize drugs.[7][8] Prompt processing of samples and storage at low temperatures are essential to minimize enzymatic activity. For plasma or serum, rapid separation from whole blood is critical.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To ensure the stability of this compound in biological samples, the following storage conditions are recommended:
-
Short-term Storage (up to 24 hours): Samples should be kept at 2-8°C and protected from light.
-
Long-term Storage (>24 hours): Samples should be stored frozen at -20°C or, for extended periods, at -80°C.[9] Studies on plasma have shown that many coagulation factors remain stable for years at -40°C or below.[10]
-
Freeze-Thaw Cycles: The number of freeze-thaw cycles should be minimized. It is advisable to aliquot samples into smaller volumes before freezing to avoid thawing the entire sample for each analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound during sample extraction. | Adsorption to container surfaces: Urapidil, being a lipophilic compound, may adsorb to plastic surfaces. | Use low-adsorption polypropylene (B1209903) tubes or silanized glassware for sample collection and processing. |
| Inefficient extraction method: The chosen extraction solvent or technique may not be optimal for this compound. | Optimize the extraction method. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been successfully used for Urapidil.[11][12] Ensure the pH of the sample is adjusted to optimize the extraction of Urapidil. | |
| Degradation during extraction: Exposure to harsh solvents or extreme pH during extraction can cause degradation. | Use milder extraction conditions. Ensure the pH of the extraction buffer is compatible with Urapidil's stability (avoid strongly acidic or basic conditions).[3][4] | |
| Variable this compound peak areas in replicate injections. | Inconsistent sample processing: Variations in extraction time, temperature, or vortexing can lead to inconsistent recovery. | Standardize the entire sample preparation workflow. Use an automated system if possible to improve consistency. |
| Instability in the autosampler: Samples may degrade while sitting in the autosampler, especially if not temperature-controlled. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Limit the time samples spend in the autosampler before injection. | |
| Appearance of unexpected peaks near the this compound peak in the chromatogram. | Formation of degradation products: This indicates that this compound is degrading under the analytical conditions. | Review the entire workflow for potential causes of degradation (e.g., pH of mobile phase, temperature of the column, exposure to light). Adjust chromatographic conditions to separate the degradation products from the analyte peak. |
| Matrix effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer. | Optimize the sample clean-up procedure to remove interfering matrix components. Consider using a different ionization source or modifying the mass spectrometer parameters. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediately place the tubes on ice or in a refrigerated centrifuge.
-
Within one hour of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled, low-adsorption polypropylene tubes.
-
If not analyzed immediately, freeze the plasma samples at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from a validated method for Urapidil.[11]
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add the this compound internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Potential degradation and metabolic pathways of this compound.
Caption: Recommended workflow for biological sample handling.
References
- 1. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nightingalehealth.com [nightingalehealth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for Urapidil bioanalysis using Urapidil-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bioanalysis of Urapidil (B1196414) using its deuterated internal standard, Urapidil-d4.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for Urapidil bioanalysis?
A1: The most common and recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for quantifying Urapidil in complex biological matrices like plasma.[1][2]
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the most appropriate for quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte (Urapidil).[3] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and improving the accuracy and precision of the results.[3][4]
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Urapidil and this compound?
A3: Commonly used MRM transitions in positive ion electrospray ionization (ESI+) are:
-
Urapidil: m/z 388 → 205[2]
-
This compound: The precursor ion will be higher by 4 Daltons (m/z 392), and the product ion may be the same or shifted depending on the position of the deuterium (B1214612) labels. A common transition is monitored to ensure specificity.
Quantitative data for mass spectrometry is summarized in the table below.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for Urapidil
Q: My Urapidil peak is showing significant tailing or asymmetry. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors related to the chromatographic conditions.
-
Mobile Phase pH: Urapidil is a basic compound. An inappropriate mobile phase pH can lead to interactions with residual silanols on the silica-based column, causing peak tailing.
-
Solution: Adding a modifier like triethanolamine (B1662121) to the mobile phase can improve peak symmetry.[5] Adjusting the pH of the aqueous portion of the mobile phase with an appropriate buffer (e.g., ammonium (B1175870) formate) to a slightly acidic pH (e.g., 3.5) can also help.[6]
-
-
Column Choice: The choice of the analytical column is crucial.
-
Sample Solvent: The solvent used to reconstitute the final extract can affect peak shape if it is much stronger than the initial mobile phase.
-
Solution: Reconstitute the sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.[8]
-
Issue 2: High Variability in this compound (Internal Standard) Response
Q: I am observing inconsistent and variable peak areas for my internal standard (this compound) across my analytical run. What should I investigate?
A: Inconsistent internal standard response can compromise the quantitative accuracy of your results.[3] Here are the common causes and solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency is a primary cause.
-
Solution: Ensure the internal standard is added early in the sample preparation process to a consistent volume of sample and allowed to equilibrate.[3] Thoroughly mix or vortex samples after adding the internal standard. Review your extraction protocol (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) for consistency.[8][9]
-
-
Ion Suppression or Enhancement: Co-eluting matrix components can affect the ionization of this compound in the mass spectrometer source.[10][11]
-
Solution:
-
Improve Chromatographic Separation: Optimize your LC method to separate Urapidil and this compound from interfering matrix components.[10]
-
Optimize Sample Cleanup: A more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), can result in cleaner extracts compared to protein precipitation.[9][12]
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[10]
-
-
-
Internal Standard Purity: The this compound standard itself could be a source of issues.
-
Solution: Ensure the isotopic purity of your this compound is high and that it is free from unlabeled Urapidil.[4] Contamination can lead to inaccurate quantification, especially at the lower limit of quantification.
-
Issue 3: Low Recovery of Urapidil and this compound
Q: My extraction recovery for both Urapidil and this compound is low. How can I improve it?
A: Low recovery indicates that a significant portion of the analyte and internal standard is being lost during the sample preparation process.
-
Suboptimal Extraction Method: The chosen extraction method may not be suitable for Urapidil's chemical properties.
-
Solution by Method:
-
Protein Precipitation (PPT): While simple, PPT may result in lower recovery and less clean extracts. Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724) or methanol) to plasma is used.[12]
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent and the pH of the aqueous phase are critical. Urapidil is a weak base, so adjusting the sample pH to a basic condition will facilitate its extraction into an organic solvent.[2] Experiment with different organic solvents to find the one with the best partitioning coefficient for Urapidil.
-
Solid-Phase Extraction (SPE): The choice of sorbent and the wash/elution solvents are key. For Urapidil, a mixed-mode or polymeric reversed-phase sorbent can be effective.[1][12] Ensure each step (conditioning, loading, washing, and eluting) is optimized.[8]
-
-
-
Analyte Stability: Urapidil may be degrading during sample processing.
-
Solution: Urapidil is susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative and photolytic stress.[6] Ensure your sample processing is performed under conditions that minimize degradation. Avoid prolonged exposure to harsh pH, high temperatures, or direct light.
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/mL) by passing 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute Urapidil and this compound from the cartridge with an appropriate volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The following are typical starting parameters that may require further optimization.
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 or C8, e.g., 2.1 mm x 50 mm, 3.5 µm[7] |
| Mobile Phase A | 10 mM Ammonium Formate (B1220265) in water (pH 3.5)[6] |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient | Optimized to provide good separation and peak shape |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Mass Spectrometry Parameters for Urapidil and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Urapidil | 388.0 | 205.0 | ESI+ | [2] |
| This compound | 392.0 | 205.0 (example) | ESI+ | [1] |
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm)[7] | InertSustain C8 (250 × 4.6 mm; 5 µm)[6] |
| Mobile Phase | Acetonitrile and water with gradient elution[7] | 10 mM ammonium formate (pH 3.5) and methanol with gradient elution[6] |
| Flow Rate | Not specified | 1.0 mL/min[6] |
Visualizations
Caption: Workflow for Urapidil bioanalysis from sample preparation to final result.
Caption: A logical diagram for troubleshooting common issues in Urapidil bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Common pitfalls when using deuterated internal standards like Urapidil-d4
Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on compounds like Urapidil-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using a deuterated internal standard like this compound?
The most frequently encountered issues when using deuterated internal standards include:
-
Isotopic Exchange (or Back-Exchange): The deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[1][2][3] This can lead to a decreased signal for the deuterated standard and a false increase in the signal of the unlabeled analyte.[1][4]
-
Chromatographic Shift: The deuterated internal standard and the native analyte have slightly different retention times.[1][2][5][6][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][6][7]
-
Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from components in the sample matrix.[1][2] This can occur even with perfect co-elution and can compromise analytical accuracy.[2]
-
Purity Issues: The deuterated internal standard may contain the unlabeled analyte as an impurity from its synthesis.[1][3] This can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3]
-
In-source Instability or Fragmentation Differences: The deuterated standard may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1][5]
Q2: Why is my this compound internal standard showing a different retention time than Urapidil?
This phenomenon is known as the chromatographic isotope effect.[8] The primary cause is the difference in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered interactions with the chromatographic stationary phase.[7] In reversed-phase liquid chromatography, this typically results in the deuterated compound eluting slightly earlier.[2][6][7] The magnitude of this shift can be influenced by the number and position of the deuterium atoms.[7]
Q3: I am observing a decreasing signal for my this compound standard across my analytical run. What could be the cause?
A decreasing signal for a deuterated internal standard across a run can be a sign of isotopic exchange, where the deuterium labels are being replaced by hydrogen atoms.[3] This back-exchange can be catalyzed by acidic or basic conditions in your mobile phase or sample matrix.[3][9] The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2]
Q4: How can I be sure that the unlabeled Urapidil signal I'm seeing at the LLOQ isn't just an impurity from my this compound?
This is a critical consideration. To assess the contribution of the internal standard to the analyte signal, you should prepare a blank matrix sample (containing no analyte) and spike it with the deuterated internal standard at the same concentration used in your assay.[1] When you analyze this sample, the response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[1] If it is higher, this indicates significant contamination of your internal standard with the unlabeled analyte.[1]
Troubleshooting Guides
Guide 1: Investigating Chromatographic Shift and Differential Matrix Effects
If you suspect that a chromatographic shift between your analyte and deuterated internal standard is affecting your results, follow this troubleshooting workflow.
Experimental Protocol: Assessing Co-elution and Matrix Effects
-
Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the deuterated internal standard to confirm the presence and extent of any retention time difference.[2]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix that has been extracted, with the analyte and internal standard spiked in afterward.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.[1]
-
-
Analyze and Calculate Matrix Effect: Inject all three sets into your LC-MS/MS system. The matrix effect can be calculated by comparing the peak area of the analyte in the post-extraction spike (Set B) to the neat solution (Set A). A significant difference indicates ion suppression or enhancement.
-
Evaluate Internal Standard Performance: Compare the analyte/internal standard peak area ratios across the different sets. Inconsistent ratios suggest that the internal standard is not adequately compensating for matrix effects, possibly due to the chromatographic shift.
Data Presentation: Hypothetical Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Effect on Analyte (%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Set B (Post-Spike) | 850,000 | 1,450,000 | 0.59 | -29.2% (Suppression) |
| Set C (Pre-Spike) | 865,000 | 1,480,000 | 0.58 | N/A |
In this example, the analyte experiences significant ion suppression. The different Analyte/IS ratios between the neat and matrix samples indicate that the internal standard is not fully compensating for this effect, which could be due to a retention time shift.
Troubleshooting Workflow: Chromatographic Shift
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Cross-Validation of Bioanalytical Methods: A Urapidil-d4 Case Study
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and bioequivalence studies hinges on the precision and reliability of the underlying bioanalytical methods. When these methods are transferred between laboratories or when different methods are used within a single study, a rigorous cross-validation process is imperative to ensure data consistency and comparability. This guide provides a comprehensive comparison of the critical parameters and a detailed protocol for the cross-validation of a bioanalytical method for the antihypertensive drug Urapidil, utilizing its deuterated stable isotope-labeled internal standard, Urapidil-d4.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-perfect analogy ensures that the internal standard closely mimics the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and identical chemical behavior effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[1][2]
In contrast, a structural analog internal standard, while often more readily available and less expensive, may have different physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising the accuracy of the results.
This guide will focus on a validated UPLC-MS/MS method for Urapidil using this compound as the internal standard, presenting it as the benchmark for bioanalytical robustness.
Performance Characteristics of a Validated Urapidil Bioanalytical Method
The following tables summarize the performance characteristics of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Urapidil in human plasma, utilizing this compound as the internal standard.[3] This data serves as a benchmark for what a robust and reliable bioanalytical method should achieve.
Table 1: Linearity and Sensitivity [3]
| Parameter | Value |
| Linearity Range | 5–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Table 2: Precision and Accuracy [3]
| Quality Control Sample | Intra-run Precision (%CV) | Intra-run Accuracy (%) | Inter-run Precision (%CV) | Inter-run Accuracy (%) |
| Low QC | < 10% | Within ± 10% | < 10% | Within ± 10% |
| Medium QC | < 10% | Within ± 10% | < 10% | Within ± 10% |
| High QC | < 10% | Within ± 10% | < 10% | Within ± 10% |
Table 3: Recovery [3]
| Analyte | Mean Overall Recovery (%) |
| Urapidil | > 90% |
| This compound (Internal Standard) | > 90% |
Experimental Protocol: Urapidil Quantification in Human Plasma by UPLC-MS/MS
This section details the methodology for the quantification of Urapidil in human plasma using a validated UPLC-MS/MS method with this compound as the internal standard.[3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
A 0.1 mL aliquot of human plasma is mixed with 50 µL of the internal standard working solution (this compound).
-
The samples are loaded onto a pre-conditioned Strata X 33μ polymeric reversed-phase SPE cartridge.
-
The cartridge is washed with 1.0 mL of water followed by 1.0 mL of 5% methanol (B129727).
-
The analytes (Urapidil and this compound) are eluted from the cartridge.
-
The eluate is evaporated to dryness and reconstituted for injection into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
System: Waters UPLC
-
Column: Appropriate reversed-phase column
-
Mobile Phase: A simple gradient of methanol and water.
-
Flow Rate: Optimized for separation and peak shape.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Urapidil Transition: m/z 388 → 205[4]
-
This compound Transition: Specific to the deuteration pattern.
-
Cross-Validation of the Bioanalytical Method
Cross-validation is essential when a bioanalytical method is transferred between laboratories or when two different methods are used to analyze samples from the same study. The goal is to ensure that the data generated by both methods (or at both sites) are comparable and reliable.[5][6]
Cross-Validation Experimental Design
-
Preparation of Validation Samples: A set of quality control (QC) samples at low, medium, and high concentrations are prepared by a single laboratory (the originating lab).
-
Sample Distribution: These QC samples, along with a selection of incurred samples (samples from subjects in a clinical trial), are divided into two sets.
-
Analysis: Each laboratory analyzes one set of the QC and incurred samples using the validated bioanalytical method.
-
Data Comparison: The results from both laboratories are statistically compared to assess the equivalence of the method's performance.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation are based on regulatory guidelines from agencies such as the FDA and EMA.[5][7]
-
Accuracy: The mean concentration at each QC level should be within ±15% of the nominal concentration.[5][7]
-
Precision: The coefficient of variation (%CV) for the replicate QC samples should not exceed 15%.[5][7]
-
Incurred Sample Reanalysis (ISR): At least two-thirds of the incurred samples should have a percent difference between the initial and reanalyzed values within ±20%.
Statistical Analysis for Equivalence
Beyond the basic accuracy and precision assessments, more rigorous statistical methods are often employed to determine the equivalence of the two datasets.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The 95% confidence interval of the mean difference should fall within predefined equivalence boundaries (e.g., ±15% or ±20%).[8]
-
Equivalence Testing: This statistical approach formally tests the hypothesis that the two methods are equivalent. The 90% confidence interval for the ratio of the mean concentrations obtained by the two methods should fall within a predefined equivalence window (e.g., 0.80-1.25).[9]
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key workflows in the bioanalytical method and its cross-validation.
Caption: Workflow for Urapidil bioanalysis using UPLC-MS/MS.
Caption: Workflow for cross-validation of a bioanalytical method.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Urapidil-d4 Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and their metabolites is paramount. Urapidil, a sympatholytic antihypertensive agent, and its deuterated internal standard, Urapidil-d4, are frequently analyzed in various biological matrices. This guide provides an objective comparison of the performance of different analytical methods utilizing this compound, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data on the accuracy and precision of various analytical methods for the determination of Urapidil, often employing this compound as an internal standard.
| Method | Analyte/Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| UPLC-MS/MS | Urapidil / this compound | Human Plasma | 5–500 | Within 10% | Within 10% | [1] |
| LC-MS/MS | Urapidil / Unspecified | Rat Plasma | 0.1–500 | 100 ± 8% | <7% | [2] |
| LC-MS/MS | Urapidil HCl / Doxapram HCl | Rabbit Plasma | 5–1000 | 93.5%–96.4% (Recovery) | <12% | |
| HPLC | Urapidil | Pharmaceutical Dosage Form | 10,000–160,000 | 99.16%–100.04% (Recovery) | Intra-day: 0.664-1.130, Inter-day: 0.940-1.220 | [3] |
Experimental Protocols: Methodological Insights
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols cited in the literature for Urapidil analysis.
Method 1: UPLC-MS/MS for Urapidil in Human Plasma
-
Sample Preparation: Solid-phase extraction (SPE) was utilized to extract Urapidil and its internal standard, this compound, from 0.1 mL of human plasma.[1]
-
Chromatography: Ultra-performance liquid chromatography (UPLC) was performed with a simple gradient elution.[1]
-
Detection: Mass spectrometric detection was carried out using selective reaction monitoring (SRM) to ensure accurate and precise measurement at nanogram levels.[1]
-
Internal Standard: Deuterium-labeled this compound was used as the internal standard.[1]
Method 2: LC-MS/MS for Urapidil in Rat Plasma
-
Sample Preparation: Liquid-liquid extraction was employed to isolate the analyte from plasma.[2]
-
Chromatography: Separation was achieved using an isocratic mobile phase on a reverse-phase column.[2]
-
Detection: Tandem mass spectrometry (MS/MS) was used in the multiple reaction monitoring (MRM) mode. The specific ion transitions monitored were m/z 388 to 205 for Urapidil.[2]
Method 3: HPLC for Urapidil in Pharmaceutical Dosage Form
-
Sample Preparation: Tablets were crushed, and the powder equivalent to 20 mg of Urapidil was dissolved in acetonitrile (B52724) and sonicated. The resulting mixture was filtered.[3]
-
Chromatography: An Inertsil ODS column (4.6 mm × 250 mm, 5 µm) was used with a mobile phase consisting of acetonitrile, 50 mM ammonium (B1175870) dihydrogen phosphate, and triethanolamine (B1662121) (25:75:0.5, v/v), with the pH adjusted to 5.5. The flow rate was 1.0 mL/min.[3]
-
Detection: UV detection was performed at a wavelength of 270 nm.[3]
Mandatory Visualizations: Pathways and Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Urapidil exerts its antihypertensive effects through a dual mechanism of action: antagonism of peripheral postsynaptic α1-adrenoceptors and agonistic activity at central 5-HT1A receptors.[4]
References
Assessing the Long-Term Stability of Urapidil-d4 in Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the long-term stability of a deuterated drug candidate like Urapidil-d4 in plasma is critical for ensuring accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of the expected stability of this compound against its non-deuterated counterpart, Urapidil (B1196414), supported by established analytical methodologies and stability testing protocols.
Enhanced Stability Through Deuteration
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategic modification in drug design aimed at improving metabolic stability.[1][2][3] This "deuterium switch" can significantly slow down the rate of metabolic degradation, particularly for oxidative pathways, leading to a longer half-life and potentially improved safety and efficacy profiles.[4][5] While specific long-term stability data for this compound in plasma is not extensively published, the known stability of Urapidil and the principles of deuteration allow for a robust comparative assessment.
Comparative Stability Profile: Urapidil vs. This compound
The following table summarizes the known stability of Urapidil in plasma and provides an expected stability profile for this compound based on the principles of deuteration.
| Stability Parameter | Urapidil in Plasma | Expected this compound in Plasma | Rationale for Difference |
| Long-Term Storage Stability | Stable for at least 10 days at room temperature in sodium chloride solution.[6][7] Susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions in solution.[8][9] | Expected to exhibit superior long-term stability compared to Urapidil under similar storage and stress conditions. | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage and chemical degradation.[3][5] |
| Freeze-Thaw Stability | Data not specifically available for Urapidil in plasma, but generally required as part of bioanalytical method validation. | Expected to be stable through multiple freeze-thaw cycles, a standard requirement for bioanalytical assays. | Deuteration is not expected to negatively impact freeze-thaw stability. |
| Metabolic Stability | Subject to metabolic degradation. | Expected to have a significantly lower rate of metabolism.[1] | Deuteration at metabolically active sites slows down enzymatic reactions (kinetic isotope effect).[1][4] |
Experimental Protocol for Long-Term Stability Assessment
A robust assessment of this compound long-term stability in plasma requires a validated bioanalytical method. The following protocol is based on established methods for Urapidil quantification and regulatory guidelines for bioanalytical method validation.[10][11][12]
1. Bioanalytical Method:
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.[8][13]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Reversed-phase chromatography (e.g., C18 column) with a suitable mobile phase.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
2. Long-Term Stability Study Design:
-
Sample Preparation: Spike a pool of blank plasma with this compound at low and high concentrations.
-
Storage: Aliquot the spiked plasma samples and store them at a defined temperature (e.g., -20°C or -80°C) for an extended period.
-
Analysis: Analyze the stored samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months) against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration.[10]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the long-term stability of this compound in plasma.
Caption: Workflow for Long-Term Stability Assessment.
Caption: Bioanalytical Method Workflow (LC-MS/MS).
References
- 1. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 2. salamandra.net [salamandra.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation | Semantic Scholar [semanticscholar.org]
- 12. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 13. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil-d4 Over a Structural Analog: A Justification for Superior Bioanalytical Performance
In the precise quantification of the antihypertensive agent Urapidil in biological matrices, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. While both stable isotope-labeled (SIL) internal standards, such as Urapidil-d4, and structural analogs are utilized, a comprehensive evaluation of their performance characteristics unequivocally supports the selection of this compound for robust and high-quality bioanalytical data.[1][2]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] Their defining advantage lies in their near-identical physicochemical properties to the analyte of interest.[3][4][5] This intrinsic similarity ensures that this compound and Urapidil behave almost identically during the entire analytical process, including extraction, chromatography, and ionization.[6][3][4] Consequently, any variations in sample preparation, injection volume, or instrument response that affect Urapidil will be mirrored by this compound, allowing for highly effective and reliable correction.[6][7]
Structural analogs, while often more readily available and less expensive, possess different chemical structures.[2] This fundamental difference can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[2][6] Such disparities can compromise the accuracy and precision of the analytical method, particularly when encountering complex biological matrices that are prone to matrix effects.[1][6][7]
The use of a SIL-IS like this compound is particularly crucial for mitigating matrix effects, which are a common source of imprecision and inaccuracy in LC-MS analysis.[1][6] Matrix effects arise from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte.[6] Because this compound co-elutes with Urapidil and experiences the same degree of ionization modulation, the ratio of their responses remains constant, leading to more accurate and reliable quantification.[1][6]
Performance Data: A Comparative Overview
The following table summarizes typical performance parameters from validated LC-MS/MS methods for the quantification of Urapidil, comparing the use of a stable isotope-labeled internal standard (this compound) with the expected performance of a structural analog internal standard.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (Expected) | Justification for this compound's Superiority |
| Accuracy (% Bias) | Within ±10%[8] | Can be > ±15% | This compound more effectively compensates for matrix effects and differential recovery, leading to results closer to the true value.[1][6] |
| Precision (% CV) | < 10%[8] | Can be > 15% | The near-identical behavior of this compound to Urapidil minimizes variability throughout the analytical process.[1][7] |
| Recovery Variability (%CV) | Low (<10%)[6] | Higher (>15%)[6] | This compound tracks the analyte's recovery throughout sample preparation more reliably than a structural analog.[6] |
| Matrix Effect | Effectively compensated | Potential for significant signal suppression or enhancement | The co-elution and identical ionization behavior of this compound allows for normalization of matrix-induced variations.[1][6] |
| Linearity (r²) | ≥ 0.99[8] | ≥ 0.99 (can be achieved with extensive optimization) | While both can achieve good linearity, SIL-IS provides more consistent and reliable linearity across different biological lots. |
| Lower Limit of Quantification (LLOQ) | As low as 0.1 ng/mL[9] | Dependent on method optimization, may be higher | The improved signal-to-noise ratio due to better correction of variability can lead to lower and more robust LLOQs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are summarized protocols for the quantification of Urapidil in a biological matrix using a stable isotope-labeled internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.1 mL of human plasma, add the internal standard solution (this compound).[8]
-
Pre-condition a solid-phase extraction cartridge (e.g., Strata X 33μ polymeric reversed phase) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[8]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 5% methanol.[8]
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A reverse-phase column (e.g., Zorbax SB-C18) is typically used for separation.[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid) is employed.[9][10]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[9][10]
-
Mass Spectrometry Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode.[9][10]
-
MRM Transition for Urapidil: m/z 388 → 205[9]
-
MRM Transition for a Structural Analog IS (example: Doxapram): m/z 378.9 → 291.8[10]
-
MRM Transition for this compound: The precursor ion will be shifted by +4 Da (m/z 392), and the product ion may be the same or shifted depending on the location of the deuterium (B1214612) labels.
-
Visualizing the Advantage: Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships, providing a clear visual aid for researchers.
Caption: Bioanalytical workflow for Urapidil quantification using this compound.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Impact of Urapidil-d4 Isotopic Purity on Bioanalytical Accuracy: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the antihypertensive drug Urapidil, the choice and quality of the internal standard are critical determinants of accuracy and reliability. This guide provides an objective comparison of how the isotopic purity of Urapidil-d4, a commonly used stable isotope-labeled (SIL) internal standard, can significantly impact analytical results in liquid chromatography-mass spectrometry (LC-MS) based assays.
This compound is the preferred internal standard for the bioanalysis of Urapidil due to its chemical and physical properties being nearly identical to the analyte. This similarity allows it to effectively compensate for variability during sample preparation and analysis. However, the isotopic purity of this compound is a critical factor that can influence the accuracy and precision of the obtained results.
The Critical Role of Isotopic Purity
An ideal SIL internal standard would consist of 100% of the labeled molecules (e.g., d4). In reality, the synthesis of SIL standards results in a distribution of isotopologues, including the unlabeled analyte (d0) and partially labeled intermediates (d1, d2, d3). The presence of these isotopic impurities, particularly the unlabeled analyte, can lead to analytical inaccuracies.
The primary issues arising from insufficient isotopic purity are:
-
Cross-talk or Isotopic Interference: This occurs when the signal of the analyte contributes to the signal of the internal standard, or vice versa.[1] If the this compound standard contains a significant amount of unlabeled Urapidil (d0), it will artificially inflate the analyte's response, especially at the lower limit of quantification (LLOQ).[2] Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, recommend checking for the presence of unlabeled analyte in the SIL internal standard and evaluating its potential influence.[3]
-
Non-linear Calibration Curves: The presence of isotopic impurities can lead to non-linear calibration curves, which can bias the quantitative results.[1][4]
-
Inaccurate Quantification: Ultimately, the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration in unknown samples.
Performance Comparison: Standard vs. High Purity this compound
To illustrate the impact of isotopic purity, this section presents a comparative analysis of a standard purity this compound (95% isotopic purity) versus a high purity this compound (>99% isotopic purity). The following tables summarize the expected performance differences based on established principles of bioanalytical method validation.
Table 1: Comparison of Isotopic Distribution
| Isotopologue | Standard Purity this compound (95%) | High Purity this compound (>99%) |
| d0 (Unlabeled Urapidil) | ≤ 5.0% | < 0.1% |
| d1 | Typically Not Specified | < 0.5% |
| d2 | Typically Not Specified | < 1.0% |
| d3 | Typically Not Specified | < 1.5% |
| d4 (Fully Labeled) | ≥ 95.0% | > 98.0% |
Note: The data in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.
Table 2: Impact on Key Bioanalytical Validation Parameters
| Validation Parameter | Standard Purity this compound (95%) | High Purity this compound (>99%) |
| Accuracy at LLOQ | Potential for positive bias (>15%) | Within acceptance criteria (±15%) |
| Precision (%CV) | May be acceptable, but accuracy is compromised | < 15% |
| Linearity of Calibration Curve (r²) | May show slight non-linearity | ≥ 0.99 |
| Risk of Inaccurate Results | Moderate to High | Low |
Experimental Protocols
To assess the suitability of a this compound internal standard, the following experimental protocols, based on regulatory guidelines, are recommended.
Assessment of Internal Standard Purity and Cross-Talk
Objective: To determine the contribution of the unlabeled analyte (Urapidil) in the this compound internal standard to the analyte signal.
Methodology:
-
Prepare a solution of the this compound internal standard at the concentration used in the analytical method.
-
Inject this solution into the LC-MS/MS system and monitor the mass transition for Urapidil.
-
Prepare a blank matrix sample and a blank matrix sample spiked with the internal standard.
-
Analyze both samples and compare the response at the retention time of Urapidil.
Acceptance Criteria: The response of the analyte in the blank matrix with the internal standard should be ≤ 20% of the response of the LLOQ sample. The response at the retention time of the internal standard in the blank matrix should be ≤ 5% of the internal standard response in the LLOQ sample.[5]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the analytical workflow and the signaling pathway of Urapidil.
Urapidil exerts its antihypertensive effects through a dual mechanism of action.[6] It acts as a peripheral alpha-1 adrenoceptor antagonist and a central 5-HT1A receptor agonist.[7][8]
Conclusion
The isotopic purity of this compound is a critical parameter that directly influences the accuracy and reliability of bioanalytical data. While a standard purity internal standard may appear to be a cost-effective option, the potential for inaccurate results, especially at low concentrations, can have significant consequences in both preclinical and clinical studies. The use of a high-purity this compound, with minimal content of the unlabeled analyte, is strongly recommended to ensure the integrity of pharmacokinetic and toxicokinetic data. Researchers and analytical scientists must carefully consider the isotopic purity of their internal standards and perform rigorous validation to mitigate the risks associated with isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 7. Urapidil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Mitigating Matrix Effects in Urapidil Bioanalysis: A Comparative Study of Urapidil-d4 as an Internal Standard
In the realm of bioanalysis, particularly for drug metabolism and pharmacokinetic studies, the accuracy and reliability of analytical methods are paramount. For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) method validation.[1] This guide provides a comparative overview of the performance of Urapidil-d4 as a deuterated internal standard in mitigating matrix effects during the bioanalysis of Urapidil.
The primary challenge in bioanalytical methods is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting components from the biological matrix, such as plasma or urine.[2][3][4] This can lead to ion suppression or enhancement, ultimately affecting the accuracy and precision of quantification.[2][3][4] A suitable internal standard that closely mimics the behavior of the analyte is crucial to compensate for these variations.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL-IS, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis.[1] Because they are chemically identical to the analyte, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response.[1][5] This co-elution and similar ionization behavior allow for effective normalization of matrix-induced variations.[2] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SIL-IS in their assay validations.[2]
While SIL-IS are highly effective, it is important to note that the presence of deuterium (B1214612) can sometimes lead to a slight shift in retention time (isotopic effect), which, in cases of severe and highly localized matrix effects, could potentially lead to differential ion suppression between the analyte and the internal standard.[6][7] However, in most validated methods, this effect is negligible and does not impact the accuracy of the assay.
Experimental Evaluation of Matrix Effect for this compound
A study on the quantification of Urapidil in human plasma using UPLC-MS/MS with this compound as the internal standard provides valuable data on the matrix effect.[8] The experimental protocol and results from this study are summarized below.
Experimental Protocol: Matrix Effect Assessment [8]
The matrix effect was quantitatively assessed by determining the matrix factor for both Urapidil and its deuterated internal standard, this compound.
-
Sample Preparation : Eight different lots of human plasma, including one hemolyzed and one lipemic lot, were used.
-
Extraction : A solid-phase extraction (SPE) technique was employed to extract the analytes from the plasma.
-
Post-Extraction Spiking : The extracted blank plasma samples were spiked with Urapidil and this compound at low, medium, and high quality control (QC) concentrations.
-
Neat Solution Preparation : Standard solutions of Urapidil and this compound were prepared in a neat solution (without matrix components) at the same QC concentration levels.
-
Analysis : The samples were analyzed using a validated UPLC-MS/MS method.
-
Calculation of Matrix Factor : The matrix factor was calculated by comparing the peak area response of the analyte in the presence of matrix (post-extraction spiked sample) to the peak area response in the absence of matrix (neat solution).
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[4]
-
-
Calculation of IS-Normalized Matrix Factor : To evaluate the effectiveness of the internal standard in compensating for the matrix effect, the IS-normalized matrix factor was calculated.
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
Data Presentation: Urapidil and this compound Matrix Effect [8]
| Parameter | LQC | MQC | HQC |
| Mean Matrix Factor (Urapidil) | 0.98 | 1.01 | 0.99 |
| Mean Matrix Factor (this compound) | 0.99 | 1.02 | 1.00 |
| IS Normalized Matrix Factor | 0.99 | 0.99 | 0.99 |
| RSD (%) of IS Normalized MF | 2.8 | 2.1 | 1.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation
The data clearly demonstrates that the matrix factor for both Urapidil and this compound is very close to 1, indicating a minimal matrix effect.[8] Furthermore, the IS-normalized matrix factor is consistently 0.99 with a very low relative standard deviation (RSD) across all concentration levels.[8] This indicates that this compound effectively tracks and compensates for the minor variability in the ionization of Urapidil, leading to a highly robust and reliable assay.[8]
Comparative Performance: this compound vs. a Structural Analogue Internal Standard
While the above study did not directly compare this compound with a structural analogue internal standard, we can infer the comparative performance based on established principles in bioanalysis. A structural analogue is a compound that is chemically similar but not identical to the analyte.
Hypothetical Comparative Data
The following table presents a hypothetical comparison based on typical performance characteristics. The data for this compound is from the cited study, while the data for the hypothetical structural analogue is illustrative of potential outcomes when using a non-SIL internal standard.
| Parameter | This compound (Actual Data)[8] | Structural Analogue (Hypothetical) |
| Co-elution with Urapidil | Nearly identical | May differ slightly |
| Mean Matrix Factor | ~1.0 | Potentially variable (e.g., 0.85 - 1.15) |
| IS Normalized Matrix Factor RSD (%) | < 3% | Could be > 15% |
| Accuracy (% Bias) | Within ± 10% | May exceed ± 15% |
| Precision (% CV) | < 10% | May exceed 15% |
The use of a structural analogue carries the risk that its chromatographic and ionization behavior may not perfectly match that of the analyte, leading to inadequate compensation for matrix effects and potentially compromising assay performance.[2]
Visualizing the Workflow and Logic
Experimental Workflow for Matrix Effect Evaluation
The following diagram illustrates the workflow for assessing the matrix effect using the post-extraction spiking method.
Caption: Workflow for Matrix Effect Assessment.
Decision Pathway for Internal Standard Selection
This diagram outlines the logical considerations that favor the selection of a stable isotope-labeled internal standard.
Caption: Internal Standard Selection Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Urapidil-d4 for Regulated Bioanalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable internal standard is a critical decision in regulated bioanalysis. This guide provides an objective comparison of Urapidil-d4 against other alternatives for the quantification of Urapidil, supported by experimental data to inform your selection process.
The use of a stable isotope-labeled (SIL) internal standard is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This compound, as a deuterated analog of Urapidil, offers significant advantages in mimicking the analyte's behavior during sample preparation and analysis, thereby ensuring the highest accuracy and precision. This guide presents validation data for this compound and compares its performance with methods employing alternative internal standards.
Performance Comparison of Internal Standards for Urapidil Bioanalysis
The following tables summarize the validation parameters for bioanalytical methods using this compound and other internal standards for the quantification of Urapidil.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Urapidil | 5 | 5 - 500 | ≥ 0.99[1] |
| Unspecified IS | Urapidil | 0.1 | 0.1 - 500 | Not Reported |
| Doxapram HCl | Urapidil HCl | 5 | 5 - 1000 | Not Reported |
Table 2: Accuracy and Precision
| Internal Standard | Analyte | QC Level (ng/mL) | Intra-run Accuracy (%) | Intra-run Precision (%) | Inter-run Accuracy (%) | Inter-run Precision (%) |
| This compound | Urapidil | LQC: 15 | Within 10% | Within 10% | Within 10% | Within 10% |
| MQC: 150 | Within 10% | Within 10% | Within 10% | Within 10% | ||
| HQC: 400 | Within 10% | Within 10% | Within 10% | Within 10% | ||
| Unspecified IS | Urapidil | Not Specified | 100 ± 8% | <7% | 100 ± 8% | <7%[2] |
| Doxapram HCl | Urapidil HCl | Not Specified | Not Reported | <12% | Not Reported | <12% |
Table 3: Recovery
| Internal Standard | Analyte | Concentration Level | Mean Recovery (%) |
| This compound | Urapidil | Not Specified | > 90%[1] |
| Unspecified IS | Urapidil | Not Specified | Not Reported |
| Doxapram HCl | Urapidil HCl | Not Specified | 93.5% - 96.4% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Method 1: Urapidil Quantification using this compound Internal Standard
-
Sample Preparation: A 0.1 mL aliquot of human plasma spiked with Urapidil was used. Protein precipitation was performed using 30 mg/mL of an appropriate agent. The extraction was carried out using a pre-conditioned solid-phase extraction (SPE) cartridge.[1]
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) was employed with a gradient elution.[1]
-
Mass Spectrometry: A mass spectrometer with an electrospray ionization (ESI) source was used for detection in the selective reaction monitoring (SRM) mode.[1]
-
Internal Standard: this compound was used as the internal standard.[1]
Method 2: Urapidil Quantification using an Unspecified Internal Standard
-
Sample Preparation: Liquid-liquid extraction was performed on plasma samples.[2]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with an isocratic mobile phase on a reverse-phase column was used for separation.[2]
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) with positive ion electrospray ionization was used for analysis in the multiple reaction monitoring (MRM) mode. The m/z transitions were 388 to 205 for Urapidil and 452 to 344 for the internal standard.[2]
Method 3: Urapidil Hydrochloride Quantification using Doxapram Hydrochloride Internal Standard
-
Sample Preparation: Protein precipitation with 10% trichloroacetic acid was used for sample preparation after the addition of Doxapram Hydrochloride as the internal standard.
-
Chromatography: Chromatographic separation was achieved on a Zorbax SB-C18 column with a gradient elution of acetonitrile-water as the mobile phase.
-
Mass Spectrometry: An electrospray ionization (ESI) source was operated in positive ion mode, and quantification was performed using multiple reaction monitoring (MRM) with target fragment ions of m/z 387.9 → 204.6 for Urapidil Hydrochloride and m/z 378.9 → 291.8 for the internal standard.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of a regulated bioanalytical method validation and a typical sample analysis workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Urapidil-d4: A Procedural Guide
For laboratory professionals engaged in pharmaceutical research and development, the responsible management and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. Urapidil-d4, a deuterated analog of the antihypertensive agent Urapidil, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory expectations.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must be collected, segregated, and disposed of through a licensed and approved waste disposal service.[1][2] Under no circumstances should this compound or its containers be disposed of in general trash or washed down the drain.[3] Discharge into the environment must be avoided.[3]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for safety and compliance. The following steps outline the standard operating procedure for disposing of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate PPE to prevent skin and eye contact or inhalation.[2][3]
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective suit is required to protect clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2]
Step 2: Waste Segregation and Containerization
Proper segregation and containment are critical to prevent accidental exposure and ensure proper disposal.
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a compatible, sealed, and shatter-proof hazardous waste container.
-
Ensure the container is appropriate for the solvents used in the solution.
-
-
Empty Containers:
-
Even "empty" containers may retain chemical residues. These should be kept closed and disposed of as hazardous waste along with the chemical itself.[3]
-
Step 3: Labeling
Clear and accurate labeling of waste containers is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazard warnings (e.g., "Harmful if Swallowed," "Causes Skin Irritation").[5]
-
The date the waste was first added to the container.
-
Step 4: Temporary Storage
While awaiting collection, store hazardous waste containers in a designated and secure area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage location is away from drains, general laboratory traffic, and sources of ignition.[3]
Step 5: Final Disposal
The final step is the transfer of the waste to a certified disposal company.
-
Arrange for collection by a specialized, licensed hazardous waste disposal company.[1][4]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[5]
-
Maintain all necessary documentation and records of the disposal as required by your institution and local laws.
Managing Spills
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[3] Do not allow the spill to enter drains or waterways.[3]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[2]
-
For liquid spills, use an inert, absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill.[5] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident according to your institution's safety protocols.
This document provides procedural guidance for the disposal of this compound. Quantitative data tables and experimental protocols are not applicable to this topic.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Urapidil-d4
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Urapidil-d4. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and prevent hazardous exposure.
Hazard Identification and Classification
Urapidil hydrochloride is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1][2][3]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[4][5] - Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[4] - Safety goggles with side-shields or a face shield[3] - N95 or higher-level respirator[6] |
| Solution Preparation and Handling | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[4][5] - Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[4] - Safety goggles[3] |
| Administering to Animals | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[4][5] - Disposable, low-permeability gown[4] - Safety goggles or face shield[3] |
| Waste Disposal | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[4][5] - Disposable, low-permeability gown[4] |
| Spill Cleanup | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[4][5] - Disposable, low-permeability gown[4] - Safety goggles and face shield[3] - N95 or higher-level respirator[6] |
Operational and Disposal Plans: A Step-by-Step Guide
To ensure consistent and safe handling of this compound, the following procedural steps must be followed.
Engineering Controls and Laboratory Setup
-
Ventilation: All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to avoid inhalation of dust particles.[2]
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked with warning signs.
-
Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and in good working order.[2]
Handling Procedures
-
Pre-Handling:
-
During Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly remove and dispose of PPE as hazardous waste.
-
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with an absorbent material suitable for chemical spills.
-
Clean: Carefully sweep or wipe up the material and place it in a sealed container for hazardous waste disposal. Do not generate dust.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated PPE, weighing papers, and empty containers.
-
Place in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. echemi.com [echemi.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. gerpac.eu [gerpac.eu]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
